Valethamate Bromide

Catalog No.
S597133
CAS No.
90-22-2
M.F
C19H32BrNO2
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valethamate Bromide

CAS Number

90-22-2

Product Name

Valethamate Bromide

IUPAC Name

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium bromide

Molecular Formula

C19H32BrNO2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1

InChI Key

CEJGGHKJHDHLAZ-UHFFFAOYSA-M

SMILES

Array

Synonyms

Epidosin, N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide, valethamate, valethamate bromide

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-]

The exact mass of the compound Valethamate bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Valethamate bromide pharmacodynamics smooth muscle relaxation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Valethamate bromide induces smooth muscle relaxation through a specific and well-understood pharmacological mechanism.

  • Primary Mechanism: It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [1] [2]. By blocking acetylcholine, this compound inhibits parasympathetic nervous system signaling, preventing smooth muscle contraction [1].
  • Receptor Affinity: As a non-selective muscarinic antagonist, this compound blocks multiple muscarinic receptor subtypes [3]. This non-selective action underlies its therapeutic effects and side effect profile.
  • Cellular Result: Receptor blockade reduces intracellular signaling that initiates muscle contraction, resulting in relaxation of smooth muscle in organs like the uterus, cervix, and gastrointestinal tract [1] [2].

The diagram below illustrates this pathway and the drug's inhibitory effect.

G A Nerve Signal B Acetylcholine (ACh) Release A->B C Muscarinic Receptor (M1-M5) B->C Binds to D Smooth Muscle Contraction C->D E This compound E->C Competitive Antagonism

Quantitative Pharmacodynamic Profile

The table below summarizes the affinity data for this compound and other anticholinergic drugs at different muscarinic receptor subtypes, providing a quantitative basis for understanding its effects.

Muscarinic Receptor Subtype Primary Tissue Localization Documented Antagonism by this compound Example Drug with Known Affinity (Ki in nM)
M1 CNS, Salivary Glands, Autonomic Ganglia Non-selective antagonism [3] e.g., Atropine (M1-M5 non-selective)
M2 Heart, CNS Non-selective antagonism [3] e.g., Atropine (M1-M5 non-selective)
M3 Smooth Muscle (GI, Bladder, Uterus), Glands Non-selective antagonism [3] e.g., Atropine (M1-M5 non-selective)
M4 CNS Non-selective antagonism [3] e.g., Atropine (M1-M5 non-selective)
M5 CNS Non-selective antagonism [3] e.g., Atropine (M1-M5 non-selective)

Experimental Protocols for Pharmacodynamic Analysis

Researchers can validate the anticholinergic activity of compounds like this compound using standardized experimental protocols.

  • In Vitro Functional Assays: These assays typically use isolated tissue preparations suspended in an organ bath. The half-maximal inhibitory concentration (IC50) of this compound is determined by pre-incubating the tissue with the drug before adding a concentration-response curve to a muscarinic agonist [3].
  • Radioligand Binding Assays: This method quantifies receptor affinity. Cell membranes expressing a specific human muscarinic receptor are incubated with a radioactively labeled antagonist and increasing concentrations of this compound. The equilibrium dissociation constant (Ki) is calculated, with lower Ki values indicating higher affinity [3]. Data from such assays are used to define a drug's receptor subtype selectivity profile.

Clinical Evidence and Clinical Outcomes

Clinical studies, including meta-analyses of randomized controlled trials, have investigated the real-world impact of this compound and other antispasmodics in obstetrics.

Outcome Measure Findings with Antispasmodics (including this compound) Number of Participants (Studies) Quality of Evidence (GRADE)
Duration of First Stage of Labour Reduced by an average of 74.34 minutes [4] 1995 (13 studies) Low [4]
Total Duration of Labour Reduced by an average of 85.51 minutes [4] 797 (7 studies) Very Low [4]
Rate of Cervical Dilatation Increased by an average of 0.61 cm/hour [4] 820 (6 studies) Low [4]
Rate of Normal Vertex Deliveries No significant effect [4] 2319 (16 studies) Moderate [4]

Safety and Tolerability Profile

The therapeutic effects of this compound are accompanied by a side effect profile consistent with its anticholinergic mechanism.

  • Common Side Effects: These result from blocking muscarinic receptors in other organ systems and can include dry mouth, blurred vision, urinary retention, constipation, and tachycardia (fast heart rate) [2] [5].
  • Drug Interactions: this compound can have additive anticholinergic effects when taken with other drugs possessing anticholinergic activity, such as certain antihistamines, antipsychotics, and antidepressants [2] [5]. Concomitant use can increase the risk and severity of side effects like dry mouth, urinary retention, and cognitive impairment [2].

References

what is Valethamate bromide used for in obstetrics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Valethamate bromide acts as a competitive antagonist at muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system [1]. By blocking these receptors, the drug inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction. This inhibition results in the relaxation of smooth muscle tissue [1] [2].

In the context of labor, this relaxation effect targets the cervical smooth musculature, reducing spasms and theoretically allowing the cervix to dilate more easily [1] [2]. The diagram below illustrates this cellular pathway.

G A Nerve Signal B Acetylcholine (ACh) Release A->B C Muscarinic Receptor B->C Binds to D Smooth Muscle Contraction C->D G Smooth Muscle Relaxation C->G Leads to E This compound F Receptor Blockade E->F F->C Prevents ACh binding

Figure 1: Cellular mechanism of this compound. The drug competitively blocks acetylcholine from binding to muscarinic receptors, preventing smooth muscle contraction and promoting relaxation. [1] [2]

Efficacy Data from Key Studies

The clinical evidence on this compound is mixed and originates largely from studies conducted in the 1990s and early 2000s.

Study Reference Reported Efficacy in Accelerating Labor Reported Side Effects
Desai et al (1984) [3] Average time to full dilatation: ~3.12 hours. Not specified in the review.
Trivedi et al (1987) [3] Shortening of first stage by 3.7 hr (primigravida) and 3.8 hr (multipara). No serious side effects reported.

| Kuruvila et al (1992) (Randomized Controlled Trial) [4] [5] | Found the drug to be ineffective. | Adverse events of moderate intensity recorded. | | Sharma et al (2001) (Randomized Controlled Trial) [4] [5] | Less efficacious than drotaverine. | More side effects than drotaverine. | | Changede (2017) (Prospective Study) [6] | Significantly shorter active phase vs. control; faster rate than control but slower than drotaverine. | Not specified in the abstract. |

A 2010 editorial highlights a critical lack of robust evidence, noting that a PubMed search returned only seven articles, with just two clinical trials published in peer-reviewed journals [4]. The same editorial points out that this compound is not listed in well-established Western pharmacology textbooks, the British National Formulary, or the Indian Pharmacopoeia, raising significant questions about its evidence base and acceptance [4].

Comparative Drug Profile: Drotaverine

This compound is often compared with Drotaverine hydrochloride, another spasmolytic used to accelerate labor. Their mechanisms of action differ significantly [5] [7].

Parameter This compound Drotaverine Hydrochloride
Drug Class Anticholinergic (Parasympatholytic) [1] [2] Phosphodiesterase-4 (PDE4) Inhibitor [7]
Primary Mechanism Blocks muscarinic receptors [1] Increases intracellular cAMP, causing smooth muscle relaxation [7]
Common Side Effects Dry mouth, transient tachycardia, blurred vision, urinary retention [3] [2] Headache, nausea, vomiting, hypotension [7]
FDA/EMA Approval Status Not mentioned in international formularies [4] Not FDA or EMA approved [7]
Evidence Strength Limited and conflicting [4] Appears stronger in head-to-head trials [5]

Experimental Protocol for Labor Acceleration

For research and reference, here is a detailed methodology from a typical clinical study investigating this compound for labor acceleration [3]:

  • 1. Patient Selection: Enroll women in established labor, typically with a cervical dilation of approximately 3 cm and at least three uterine contractions per 10 minutes. Exclude patients with any antenatal or intranatal complications.
  • 2. Drug Administration: Administer this compound via intramuscular injection at a dose of 8 mg/mL. A maximum of three doses can be given at 30-minute intervals.
  • 3. Monitoring & Assessment: Perform pelvic examinations every 30 minutes after each dose to assess cervical dilation in centimeters. Monitor and record any maternal or fetal side effects, such as dry mouth, tachycardia, or changes in fetal heart rate, on a partogram.
  • 4. Endpoint Measurement: The primary outcome is the time taken from the first dose until full cervical dilation (10 cm). The rate of cervical dilation (cm/hour) is calculated from this data.

Safety and Regulatory Status

The safety profile of this compound is not fully established, but reported side effects are consistent with its anticholinergic mechanism [4] [3] [2]. A 2010 editorial strongly questions its use, concluding that "it should not be used in pregnant women at all" until convincing evidence of efficacy and safety is available [4]. The World Health Organization (WHO) criteria for drug selection are reportedly not met by this product [4].

References

Comprehensive Technical Guide: Valethamate Bromide - Drug Class, Properties, and Development Insights

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Chemical Profile

Valethamate bromide is a pharmaceutical compound primarily classified as a muscarinic acetylcholine receptor antagonist with significant applications in obstetrics, gynecology, and gastrointestinal medicine. This quaternary ammonium anticholinergic agent possesses antispasmodic properties that make it particularly valuable for managing smooth muscle spasms in various clinical contexts. As a small molecule drug with established clinical use, this compound represents an important therapeutic option in medical practice, especially in facilitating labor progression and alleviating visceral spasms.

The compound with CAS registry number 90-22-2 has a defined chemical structure as shown in its molecular formula C₁₉H₃₂BrNO₂, corresponding to a molecular weight of 386.37 g/mol [1]. The systematic chemical identification and classification provide the foundation for understanding its pharmacological behavior and therapeutic applications across multiple medical specialties, from obstetrics to gastroenterology.

Drug Classification and Properties

Comprehensive Drug Classification

This compound is systematically categorized within multiple drug classification systems, reflecting its diverse pharmacological properties and clinical applications:

Table: this compound Drug Classification Systems

Classification System Category/Class Specific Designation
Anatomical Therapeutic Chemical (ATC) A: Alimentary Tract and Metabolism → A03: Drugs for Functional Gastrointestinal Disorders → A03A: Drugs for Functional Gastrointestinal Disorders → A03AX: Other Drugs for Functional Gastrointestinal Disorders A03AX14 [1]
Pharmacological Category Neuropsychiatric Agents → Muscarinic Cholinergic Receptor Antagonists [1] DG01491 [1]
Chemical/Molecular Category Small Molecule Drug [2] Quaternary Ammonium Anticholinergic [3]
Mechanism-Based Category Muscarinic Acetylcholine Receptor Antagonists (mAChRs Antagonists) [2] Anticholinergic, Antispasmodic [4]
Physicochemical and Pharmacological Properties

This compound exhibits well-defined chemical and pharmacological characteristics that underpin its therapeutic effects:

Table: Physicochemical and Functional Properties of this compound

Property Category Specific Characteristics
Chemical Properties Molecular Formula: C₁₉H₃₂BrNO₂ [1] [2]; Molecular Weight: 386.37 g/mol [1]; CAS Registry: 90-22-2 [1] [2]; Exact Mass: 385.1616 [1]
Mechanism of Action Competitive Antagonism at Muscarinic Acetylcholine Receptors [4]; Anticholinergic and Antispasmodic Properties [4] [3]; Primary Targets: CHRM (Muscarinic Acetylcholine Receptors) [1]
Therapeutic Efficacy Smooth Muscle Relaxant [5]; Antispasmodic [1]; Muscarinic Acetylcholine Receptor Antagonist [1]
Pharmacokinetic Profile Metabolized Primarily in the Liver [4]; Excreted Through the Kidneys [4]

Mechanism of Action and Signaling Pathways

Pharmacodynamic Mechanisms

This compound exerts its primary therapeutic effects through competitive antagonism at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 muscarinic receptors located on smooth muscle tissues throughout the body [4]. As an anticholinergic agent, it functions by blocking the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system's stimulation of smooth muscle contraction [4]. This mechanism is particularly relevant in tissues with high densities of muscarinic receptors, including the gastrointestinal tract, urinary bladder, uterus, and particularly the cervical smooth muscle [4].

The molecular interactions of this compound initiate a cascade of cellular events that ultimately lead to smooth muscle relaxation. By antagonizing muscarinic receptors, the drug prevents acetylcholine-mediated activation of Gq proteins and subsequent stimulation of phospholipase C (PLC). This inhibition reduces the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), consequently diminishing intracellular calcium release from the sarcoplasmic reticulum [4]. The reduction in cytosolic calcium concentration results in decreased calmodulin activation and myosin light-chain kinase activity, ultimately producing the spasmolytic effects that characterize the drug's therapeutic applications.

Signaling Pathway Involvement

This compound participates in several crucial biological signaling pathways according to the KEGG database, which explains its diverse physiological effects across multiple organ systems [1]:

  • Calcium signaling pathway (hsa04020): The drug modulates calcium-mediated contraction mechanisms in smooth muscle cells through its anticholinergic activity [1].
  • Neuroactive ligand-receptor interaction (hsa04080): As a competitive antagonist at muscarinic receptors, this compound directly influences neurotransmitter-receptor dynamics [1].
  • Cholinergic synapse (hsa04725): The drug interferes with acetylcholine-mediated transmission in cholinergic synapses, resulting in reduced parasympathetic activity [1].
  • Salivary secretion (hsa04970): This pathway explains the side effect of dry mouth through inhibition of muscarinic receptor-mediated salivary secretion [1].
  • Gastric acid secretion (hsa04971): this compound affects gastric function through modulation of cholinergic control of acid secretion [1].

The following diagram illustrates the core mechanism of action of this compound in smooth muscle relaxation:

G ACh Acetylcholine (ACh) MRec Muscarinic Receptor (M3) ACh->MRec Binding VB This compound VB->MRec Competitive Inhibition Gq Gq Protein MRec->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces CaSR Ca²⁺ Store Release IP3->CaSR Triggers Relax Smooth Muscle Relaxation CaSR->Relax Reduced

This compound blocks muscarinic receptors, inhibiting calcium-mediated smooth muscle contraction.

Clinical Applications and Efficacy

Therapeutic Indications and Uses

This compound demonstrates clinical utility across multiple therapeutic areas, with applications spanning obstetrics, gynecology, and gastrointestinal medicine:

  • Obstetrical Applications: The drug is extensively employed in labor management to facilitate cervical dilation during childbirth. Clinical studies demonstrate its effectiveness in reducing the second stage of labor, particularly in nulliparous women [6]. By promoting cervical smooth muscle relaxation, this compound enables more efficient labor progression and potentially reduces complications associated with prolonged delivery.

  • Gynecological Indications: Beyond obstetrics, the compound is utilized for managing dysmenorrhoea (painful menstruation) and various visceral spasms affecting the female reproductive system [3]. Its antispasmodic properties alleviate uterine cramping and associated discomfort through direct smooth muscle relaxation.

  • Gastrointestinal Applications: this compound is indicated for gastrointestinal tract spasms, tenesmus (ineffective, painful straining), and bile stone colic [3]. The drug's anticholinergic action reduces spasmodic contractions throughout the GI tract, providing symptomatic relief in various functional gastrointestinal disorders.

  • Urological Applications: The therapeutic profile includes management of urinary tract colic and related visceral spasms of the urinary system [3]. Through relaxation of urinary tract smooth muscles, the drug alleviates pain and discomfort associated with spasmodic conditions.

Clinical Evidence and Efficacy Data

Robust clinical research supports the therapeutic application of this compound, particularly in obstetrical contexts:

Table: Clinical Efficacy Evidence for this compound

Study Type Population Intervention Key Efficacy Findings Reference
Prospective Randomized Controlled Trial 71 nulliparous and 72 multiparous women in active labor (37-41 weeks) 16 mg this compound vs. no medication Significant reduction in second stage of labor in nulliparous women (35 vs. 42.5 minutes, p=0.045); No significant difference in multiparous women [6]
Clinical Application Women in active labor with cervical dilatation of 6-7 cm This compound administration Facilitates cervical dilation through smooth muscle relaxation; Reduces intensity and frequency of uterine contractions while promoting cervical relaxation [4]
Therapeutic Use Patients with visceral spasms Individualized dosing based on condition Effective smooth muscle relaxant for gastrointestinal, urinary, and biliary spasms; Beneficial in dysmenorrhoea and postoperative pain [3]

The clinical trial demonstrating this compound's efficacy in accelerating labor employed a rigorous methodology. This prospective randomized controlled study enrolled 200 pregnant women at 37-41 weeks gestation in active labor with cervical dilatation of 6-7 cm [6]. After excluding women who underwent cesarean section or required oxytocin augmentation, the final analysis included 143 participants randomized into four groups: nulliparous and multiparous women receiving either 16 mg this compound or no medication (control) [6]. The primary outcome measures included duration of various labor stages, with comprehensive statistical analysis confirming a significant reduction in the second stage of labor specifically in nulliparous women receiving the drug intervention.

Dosage and Administration Guidelines

This compound is available in multiple formulations with dosing regimens tailored to specific clinical indications:

  • Oral Administration: For adult patients, the oral formulation typically combines 10 mg this compound with 325 mg paracetamol per tablet, with a recommended dosage of 1 tablet three times daily for conditions such as dysmenorrhoea, gastrointestinal tract spasms, and urinary tract colic [3].

  • Parenteral Administration: For more acute conditions or when oral administration is not feasible, the drug can be administered via intramuscular or intravenous injection at doses ranging from 8-16 mg daily [3]. This route is particularly relevant for postoperative pain, severe visceral spasms, and obstetrical applications during active labor.

Safety Profile and Adverse Effects

Contraindications and Precautions

This compound carries specific contraindications and precautions that clinicians must consider when prescribing this medication:

  • Absolute Contraindications: The drug is contraindicated in patients with narrow angle glaucoma, benign prostatic hyperplasia, paralytic ileus, pyloric stenosis, ulcerative colitis, megacolon, and tachyarrhythmia [3]. These conditions represent clinical scenarios where anticholinergic effects could exacerbate underlying pathophysiology.

  • Special Population Considerations: this compound is contraindicated in patients with severe hepatic and renal impairment [3]. Additionally, caution is advised regarding activities requiring mental alertness, as the drug may impair ability to drive or operate machinery at higher doses [3].

  • Clinical Monitoring Requirements: Patients receiving this compound therapy should be monitored for emerging anticholinergic symptoms, particularly dry mouth, visual disturbances, and urinary retention, with appropriate dose adjustment or discontinuation based on symptom severity.

Adverse Drug Reactions

The adverse effect profile of this compound reflects its anticholinergic mechanism of action, with specific side effects documented in clinical settings:

  • Common Anticholinergic Effects: Clinical trial data indicates typical antimuscarinic side effects including dry mouth, blurring of vision, difficulty in swallowing and talking, constipation, urinary retention, mydriasis (pupil dilation), and arrhythmias [3]. However, a randomized controlled trial noted no statistically significant difference in adverse effects such as maternal tachycardia, dry mouth, flushing, headache, nausea, and vomiting between this compound and control groups [6].

  • Management of Adverse Effects: Dose reduction or discontinuation typically resolves mild to moderate anticholinergic side effects. For persistent symptoms, symptomatic management may be employed, though severe reactions may require additional medical intervention.

Drug Interactions

This compound exhibits several clinically relevant drug interactions that necessitate careful medication review and management:

  • Pharmacodynamic Interactions: Concurrent administration with other drugs possessing antimuscarinic properties (e.g., amantadine, antihistamines, phenothiazide antipsychotics, tricyclic antidepressants) may result in additive anticholinergic side effects requiring dose adjustments or alternative therapies [3].

  • Pharmacokinetic Interactions: this compound may delay gastric emptying, potentially reducing the absorption rate and bioavailability of concomitantly administered oral medications [3].

  • Therapeutic Antagonism: The drug may antagonize the gastrointestinal effects of prokinetic agents like domperidone and metoclopramide, potentially diminishing their therapeutic efficacy [3].

Market Analysis and Commercial Perspective

Global Market Assessment

The this compound market demonstrates robust growth trajectories and expanding commercial opportunities across multiple geographic regions:

  • Market Valuation and Projections: The this compound market was valued at $8.4 billion in 2025 with projections indicating advancement at a compound annual growth rate (CAGR) of 14.21% during the period from 2026 to 2033, potentially reaching $18.64 billion by 2033 [5]. This substantial growth reflects increasing adoption across industrial, commercial, and technological segments within the pharmaceutical sector.

  • Regional Market Dynamics: North America currently dominates the global market landscape, supported by strong healthcare infrastructure, high consumer readiness, and significant investments from established industry players [5]. Europe maintains substantial market share with stringent quality standards and sustainability goals driving market development [5]. The Asia-Pacific region emerges as the fastest-growing market, fueled by rapid industrialization, expanding production capabilities, and government-driven innovation programs, particularly in China, India, Japan, and South Korea [5].

  • Growth Influencing Factors: Market expansion is primarily driven by rising demand for effective labor management solutions, advancements in pharmaceutical manufacturing, growing prevalence of gynecological disorders worldwide, and increasing investments in pharmaceutical R&D [5]. Additionally, regulatory approvals and strategic collaborations among pharmaceutical companies contribute significantly to market development.

Technological Landscape and Innovation

The this compound market benefits from ongoing technological advancements that enhance product efficacy, safety, and manufacturing efficiency:

  • Formulation Innovations: Developments in sustained-release formulations and novel delivery systems are improving therapeutic outcomes and patient compliance [5]. These advancements optimize the drug's pharmacokinetic profile while potentially minimizing peak-dose side effects.

  • Manufacturing Technologies: The integration of digital tools and automation in manufacturing processes is streamlining production and ensuring consistent quality standards [5]. These technological improvements enhance production efficiency while maintaining rigorous pharmaceutical quality control.

  • Analytical Advancements: Emerging analytical technologies enable more precise characterization of this compound's physicochemical properties and more comprehensive quality assessment during the manufacturing process.

Research and Development Status

Patent Landscape and Regulatory Status

This compound occupies a well-established position within the pharmaceutical landscape with defined intellectual property and regulatory characteristics:

  • Development Status: The drug has reached the highest development phase "Approved" for human therapeutic use [2]. This approved status indicates comprehensive evaluation of safety, efficacy, and quality data by regulatory authorities across multiple jurisdictions.

  • Intellectual Property Position: As a compound with CAS registry 90-22-2 identified in 2025 search results, this compound likely resides in a mature patent status, potentially available as a generic medication in various markets [2]. This established intellectual property position influences manufacturing accessibility and competitive market dynamics.

  • Indication-Specific Status: The drug maintains approved status for visceral spasms and related smooth muscle disorders, reflecting its well-documented antispasmodic efficacy [2].

Conclusion and Future Perspectives

This compound represents a clinically important anticholinergic and antispasmodic agent with well-established applications in obstetrics, gynecology, and gastrointestinal medicine. Its mechanism as a competitive muscarinic receptor antagonist provides effective smooth muscle relaxation, particularly demonstrated in facilitating labor progression in nulliparous women. The drug's safety profile is characterized by predictable anticholinergic side effects, with appropriate contraindications for specific patient populations.

The compound's commercial landscape reflects strong growth potential, with projected market expansion driven by increasing clinical adoption, technological advancements in formulation, and growing healthcare needs in emerging economies. Future development opportunities may include novel delivery systems, expanded therapeutic indications, and manufacturing process optimizations that enhance efficiency and consistency.

References

Valethamate bromide historical use in labor augmentation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Basis

Valethamate bromide is classified as a muscarinic acetylcholine receptor (mAChR) antagonist [1]. Its mechanism for accelerating labor is based on its dual properties:

  • Anticholinergic Action: It acts as a competitive antagonist at muscarinic receptors, blocking the action of acetylcholine [2].
  • Spasmolytic Effect: This blockade results in the relaxation of smooth muscle [2]. In obstetrics, the intended effect is relaxation of the cervical smooth muscle, which theoretically facilitates dilation [3] [2].

This mechanism is visualized in the following pathway diagram:

G A Nerve Impulse B Acetylcholine (ACh) Release A->B C ACh Binds to Muscarinic Receptors (M1-M5) B->C D Smooth Muscle Contraction C->D G Smooth Muscle Relaxation C->G E This compound F Competitive Antagonism E->F F->C Blocks

Summary of Clinical Evidence and Data

The historical use of this compound is supported by some studies but heavily contested by others.

  • Supportive Evidence: A 2017 study involving 500 women concluded that this compound significantly reduced the duration of the first stage of labor without major side effects, suggesting it could be safely used under nursing supervision [3].
  • Contradictory Evidence: A 2010 editorial highlights severe limitations, noting the drug is absent from major pharmacology textbooks and has a very small body of supporting literature. Several randomized controlled trials found it ineffective or inferior to other agents [4].

The table below summarizes key clinical trial outcomes for a direct comparison.

Study / Aspect Study Design & Groups Key Findings on Labor Duration Key Findings on Side Effects
Kuruvila et al. (1992) [4] Randomized Controlled Trial; Valethamate vs. Control No significant difference in duration of active labor. Adverse events of moderate intensity recorded.
Sharma et al. (2001) [4] [5] RCT; Drotaverine vs. Valethamate vs. Control Valethamate less effective than drotaverine in accelerating labor. Valethamate group experienced more side effects.
Yilmaz et al. (2018) [6] RCT; Valethamate vs. Control No effect on first stage; Significantly shortened second stage in nulliparous women (35 vs. 42.5 min, p=0.045). No statistically significant difference in side effects vs. control.
Reported Side Effects [3] Monitoring in 500 patients. --- Dry mouth (4.4-8.4%), Transient tachycardia (5.2-9.2%), FHR variability (1.2-2%).

Current Status and Scientific Consensus

The prevailing scientific opinion based on the available literature advises against the use of this compound in obstetrics.

  • Lack of Robust Evidence: The drug's efficacy has not been convincingly proven by modern standards. The total quantity of information from web sources like PubMed is minimal, with very few clinical trials published in peer-reviewed, indexed journals [4].
  • Safety Concerns: While some studies report only minor side effects, others have recorded adverse events, leading to ongoing safety concerns [4].
  • Formal Recommendations: A prominent editorial concludes that this compound should not be used in pregnant women until convincing evidence of efficacy and safety is established. It also argues that essential medicine lists should not include this drug [4].

Experimental Protocol Summary

For researchers seeking to understand the methodology of historical studies, the following is a generalized protocol based on the cited literature [3]:

  • Patient Selection: Include primigravidas and multiparas with uncomplicated, term pregnancies (38-41 weeks) in established labor. Established labor is defined as cervical dilation of approximately 3 cm with regular uterine contractions (e.g., three per 10 minutes). Exclude patients with any antenatal or intranatal abnormalities.
  • Drug Administration: Administer this compound (e.g., 8 mg/mL via intramuscular injection) once the patient is in established labor. A maximum of three doses can be given at 30-minute intervals.
  • Monitoring & Data Collection: Perform pelvic examinations every 30 minutes after each dose to assess cervical dilation in centimeters. Record the time to achieve full cervical dilation (10 cm). Continuously monitor and record any maternal or fetal side effects (e.g., maternal heart rate, dryness of mouth, fetal heart rate) on a partogram.

References

Valethamate bromide safety profile pregnancy lactation

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile

The safety and efficacy data for valethamate bromide is summarized in the table below, compiled from available clinical studies.

Aspect Findings Reported Frequency/Details Citations
Common Maternal Side Effects Dryness of the mouth, Transient tachycardia Primigravidas: 8.4-9.2%; Multiparas: 4.4-5.2% [1]
Nausea, Vomiting Primigravidas: 1.2%; Multiparas: 0.8% [1]
Less Common & Fetal Effects Mild fetal heart rate variations (15-20 bpm) Primigravidas: 2%; Multiparas: 1.2% [1]
Efficacy in Shortening Labor Significant reduction in first-stage duration (supported by some studies) Primigravidas: ~3.15 hrs; Multiparas: ~2.4 hrs (vs. 9.3 hrs and 7.5 hrs in controls) [1]
No significant effect (supported by other studies) Found ineffective compared to meperidine or placebo [2] [3]
Major Safety Concerns Lack of robust safety data, Not listed in major international pharmacopeias Not in Indian Pharmacopoeia, British National Formulary, or standard textbooks [2]

Detailed Experimental Protocols from Key Studies

To facilitate a critical appraisal of the existing evidence, here are the methodologies from two pivotal but contrasting studies.

Study Reporting Efficacy and Minor Side Effects

This 1996-97 study involved 500 patients and reported positive outcomes [1].

  • Objective: To confirm the efficacy of this compound as a cervical dilator and its safety under nursing supervision.
  • Population: 500 women with uncomplicated, established labor (250 primigravida, 250 multipara). A control group of 100 women (50 primigravida, 50 multipara) was also studied.
  • Intervention: The study group received up to three intramuscular injections of this compound (8 mg/ml) at 30-minute intervals. The control group received no labor-accelerating drugs.
  • Key Outcome Measures: Duration of the first stage of labor was the primary outcome. Cervical dilatation was assessed every 30 minutes post-injection. Side effects were recorded on a partogram.
  • Findings: As summarized in the table above, the study concluded the drug was effective and safe, with only minor, self-limiting side effects.
Study Reporting Lack of Efficacy

This randomized controlled trial compared this compound against meperidine and a placebo [3].

  • Objective: To compare the efficacy and safety of meperidine and this compound against a placebo in shortening active labor.
  • Population: 160 nulliparous women with a singleton pregnancy at term requiring induction of labor.
  • Intervention: Participants were randomly assigned to one of three groups:
    • Group 1: 50 mg meperidine (n=53) by slow IV infusion.
    • Group 2: 16 mg this compound (n=53) by slow IV infusion.
    • Group 3: Normal saline placebo (n=54) by slow IV infusion.
  • Key Outcome Measures: The primary outcome was labor duration, specifically the intervals from infusion to complete cervical dilation and from infusion to delivery.
  • Findings: The meperidine group showed a significant reduction in labor duration compared to placebo. However, no significant difference was found between the this compound and placebo groups, leading the authors to conclude that this compound was not effective [3].

Proposed Mechanism of Action

This compound is classified as an anticholinergic and parasympatholytic agent [4]. Its proposed mechanism for affecting labor is dual:

  • Anticholinergic Action: It blocks muscarinic acetylcholine receptors in smooth muscle, reducing spasms.
  • Direct Musculotropic Action: It has a direct spasmolytic (muscle-relaxing) effect on uterine smooth muscle [1].

This combined action is theorized to promote cervical dilation and facilitate labor. The diagram below illustrates this proposed pathway.

G Proposed Mechanism of this compound This compound This compound Muscarinic Acetylcholine Receptors Muscarinic Acetylcholine Receptors This compound->Muscarinic Acetylcholine Receptors  Blocks   Uterine & Cervical Smooth Muscle Uterine & Cervical Smooth Muscle This compound->Uterine & Cervical Smooth Muscle Direct Musculotropic Action Parasympathetic Nervous System Parasympathetic Nervous System Parasympathetic Nervous System->Muscarinic Acetylcholine Receptors Releases Acetylcholine Muscarinic Acetylcholine Receptors->Uterine & Cervical Smooth Muscle Stimulates Contraction Reduced Muscle Spasms\nPromoted Cervical Dilation Reduced Muscle Spasms Promoted Cervical Dilation Uterine & Cervical Smooth Muscle->Reduced Muscle Spasms\nPromoted Cervical Dilation Relaxes

Interpretation and Research Gaps

The conflicting evidence and significant research gaps make it difficult to definitively recommend this compound for use in pregnancy.

  • Conflicting Evidence: The stark contrast between studies highlights a lack of consensus. Some of the positive studies have been criticized for being unblinded, underpowered, or using inappropriate statistical tests [2].
  • Lack of Robust Data: There is a notable absence of large-scale, multicentric, rigorous randomized controlled trials (RCTs) needed to establish safety and efficacy. Major pharmacological references and the Indian Pharmacopoeia do not list the drug, raising questions about its validation [2].
  • Unknown Lactation Profile: None of the available search results provide any data on the use of this compound during lactation. Its transfer into breast milk and effects on a nursing infant are unknown. Following standard pharmacological principles, use during lactation is not advised without this critical safety information.
  • Regulatory and Ethical Concerns: An editorial strongly argues against its use, stating it does not meet WHO criteria for drug selection in pregnant women until convincing evidence of safety and efficacy is available [2].

How to Proceed Further

For a researcher or drug development professional, the following steps are crucial:

  • Conduct Rigorous Studies: The highest priority is to design and execute well-blinded, adequately powered, multicentric RCTs with explicit inclusion criteria and predefined outcome measures.
  • Investigate Lactation: Initiate pharmacokinetic studies to determine if the drug is excreted in human milk and what the potential effects on the infant might be.
  • Systematic Review: A systematic review and meta-analysis of all existing literature could help quantify the overall effect size and identify sources of heterogeneity in the results.

References

Valethamate bromide acetylcholine receptor blockade

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile

The affinity of a drug for its target receptor is quantitatively measured by its dissociation constant (KB). The table below summarizes the binding affinity data for valethamate bromide across different muscarinic receptor subtypes and tissues.

Receptor Subtype / Tissue -log KB Value KB Value Experimental Model
M1, M2, M3 (General) 8.46 - 8.57 ~2.7 - 3.5 nM Functional studies in various tissues [1]
M2 (Guinea-pig Uterus) 8.04 ~9.1 nM Immature guinea-pig uterus contraction [1]
Novel Receptor (Rabbit Iris) ~7.4 ~40 nM Rabbit iris sphincter muscle contraction [1]

> Note on KB: A higher -log KB value (and thus a lower KB value) indicates a stronger binding affinity. The data shows this compound is a high-affinity antagonist, particularly at the classic M1-M3 receptors.

Experimental Protocols for Mechanistic Study

The quantitative data for this compound is typically derived from established pharmacological experiments.

Functional Assay: Isolated Tissue Bath

This classic method determines a drug's functional potency and mechanism of action by measuring the contraction or relaxation of isolated tissue [1].

  • Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea-pig ileum or uterus) is mounted in an organ bath containing a physiological salt solution, maintained at body temperature and continuously aerated with oxygen [1].
  • Experimental Workflow:

G A Tissue Equilibration B Induce Contraction with Agonist (e.g., Methacholine) A->B C Cumulative Addition of this compound B->C D Measure Reduction in Contractile Response C->D E Data Analysis: Calculate pA2 or pK𝐵 D->E

  • Key Measurements: The results are used to generate a Schild plot, from which the pA2 or pKB value is calculated. This value represents the negative logarithm of the antagonist's equilibrium dissociation constant, a definitive measure of its affinity for the receptor [1].
Radioligand Binding Assay

This method directly measures the binding affinity and selectivity of a drug for specific receptor subtypes.

  • Procedure: Membranes containing the human cloned muscarinic receptor (hCHRM1-5) are incubated with a fixed concentration of a radioactive ligand (e.g., [3H]-N-methylscopolamine) that binds to the receptor. Increasing concentrations of this compound are added to compete for the binding sites [2].
  • Data Analysis: The concentration of valethamate that displaces 50% of the radioactive ligand binding (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which indicates the drug's binding affinity.

Clinical Correlation and Therapeutic Application

The primary clinical application of this compound, derived from its mechanism of action, is cervical dilation to accelerate labor [3] [4] [5].

  • Mechanism: By blocking muscarinic receptors in the cervical smooth muscle, it reduces spasmodic contractions and promotes relaxation [3] [4].
  • Outcome: This leads to a faster rate of cervical dilation and a significant shortening of the active first stage of labor [5].

Comparative Positioning Among Antispasmodics

This compound is one of several antispasmodics used in clinical practice. A 2020 systematic review and meta-analysis provided a comparative effectiveness profile [5].

Drug Comparative Effect on Cervical Dilation Rate (CDR)
Camylofin Benchmark (Significantly higher CDR than valethamate and hyoscine) [5]
This compound Lower CDR compared to camylofin [5]
Drotaverine CDR not statistically different from camylofin [5]
Hyoscine Butylbromide Lower CDR compared to camylofin [5]

This pharmacological profile positions this compound as a well-characterized, high-affinity muscarinic antagonist. Its defined mechanism and quantitative binding data make it a useful tool compound and a reference point in the study of anticholinergic agents for smooth muscle relaxation.

References

Valethamate bromide cervical ripening clinical protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Valethamate bromide is a potent, rapidly acting anticholinergic and spasmolytic agent [1] [2]. Its primary proposed mechanism for facilitating labor is a dual action:

  • Neurotropic (Anticholinergic): It blocks muscarinic acetylcholine receptors, reducing cervical spasms [2].
  • Musculotropic: It has a direct relaxant effect on the cervical smooth muscle [1].

This combined action is theorized to reduce resistance to dilation, thereby facilitating cervical effacement and dilatation during the first stage of labor [1].

Clinical Evidence & Efficacy Data

The efficacy of this compound in accelerating labor is a subject of ongoing debate, with studies reporting conflicting outcomes. The data below summarizes key findings from comparative studies.

Table 1: Summary of Clinical Trial Results on Labor Acceleration

Study & Design Participant Group Intervention Key Efficacy Findings Primary Safety Findings

| Sharma et al. (2001) [3] Randomized Controlled Trial | 150 primigravidas | Group I: Drotaverine HCl Group II: this compound Group III: Control | - Duration of active 1st stage: Drotaverine (4.19 hrs) < Valethamate (5.17 hrs) < Control (6.66 hrs)

  • Rate of cervical dilation: Significantly faster with Drotaverine vs. Valethamate | - Valethamate group: 20% experienced transient tachycardia. | | Epidosin Study (2017) [1] Observational Study | 500 patients (250 primigravida, 250 multipara) | this compound (8 mg/ml IM, max 3 doses) | - Avg. 1st stage: ~3.15 hrs (Primigravida) & ~2.4 hrs (Multipara) vs. ~9.3 hrs & ~7.5 hrs in controls. | - Primigravidas: 9.2% tachycardia, 8.4% dry mouth.
  • Multiparas: 5.2% tachycardia, 4.4% dry mouth. | | Kuruvila et al. (1992) [4] [5] Randomized Controlled Trial | Not specified in excerpt | this compound vs. Control | - No significant difference in the duration of the first stage of labor between groups. | - Adverse events of moderate intensity were recorded. | | Madhu et al. (2009) [5] Randomized Controlled Trial | Not specified in excerpt | this compound vs. Drotaverine HCl | - Valethamate found to be less efficacious than drotaverine and associated with more side effects. | - More side effects compared to drotaverine. |

The relationship between these key studies and the broader debate on efficacy and safety can be visualized as a flow of conflicting evidence.

G Start Clinical Question: Efficacy of this compound Evidence Body of Evidence Start->Evidence Support Supportive Evidence Evidence->Support Against Non-Supportive Evidence Evidence->Against Concl Conclusion: Conflicting Evidence Support->Concl Leads to Study1 Sharma et al. (2001): Shorter labor vs. control but less effective than drotaverine Support->Study1 Study2 Epidosin Study (2017): Significantly shortened first stage of labor Support->Study2 Against->Concl Leads to Study3 Kuruvila et al. (1992): No significant benefit over control Against->Study3 Study4 Madhu et al. (2009): Less efficacious than drotaverine, more side effects Against->Study4

Safety Profile & Controversies

The safety of this compound is equally contentious. Common reported side effects are consistent with its anticholinergic mechanism and are generally mild and transient [1] [2]. These include:

  • Transient tachycardia (elevated heart rate)
  • Dryness of the mouth
  • Nausea and vomiting

However, a significant point of controversy, as highlighted in a 2010 editorial, is the lack of robust safety data from large, well-designed trials and its absence from major international pharmacopeias and pharmacology textbooks [4]. Some researchers argue that the drug has been used for decades without major life-threatening adverse events, suggesting the benefits may outweigh the risks in low-risk patients [5]. Conversely, others emphatically state it should not be used until convincing evidence of safety and efficacy is established [4].

Proposed Experimental Protocol for Research

For research purposes, the following protocol can be adapted based on methodologies from the cited literature [1] [3].

1. Objective To evaluate the efficacy and safety of intramuscular this compound in accelerating the active phase of the first stage of labor in primigravidas.

2. Study Population

  • Inclusion Criteria: Healthy primigravidas; 38-41 weeks gestation; singleton pregnancy; vertex presentation; established labor (cervical dilation of 3-4 cm); adequate uterine contractions (3 in 10 minutes).
  • Exclusion Criteria: Any antenatal or intrapartum complication; CPD; history of glaucoma; severe cardiovascular disorders; hypersensitivity to anticholinergics.

3. Formulation & Administration

  • Drug: this compound, 8 mg/mL solution for injection.
  • Dosage and Route: 8 mg (1 mL) via intramuscular (IM) injection.
  • Dosing Schedule: A maximum of 3 doses at 30-minute intervals. Administration should be stopped if the cervix is fully dilated or if full dilatation is imminent.

4. Efficacy & Safety Monitoring

  • Primary Efficacy Endpoint: Duration of the active first stage of labor (from 3-4 cm dilation to full cervical dilation).
  • Secondary Endpoints: Rate of cervical dilation (cm/hour); total duration of labor; mode of delivery.
  • Maternal Monitoring: Continuous monitoring for side effects (tachycardia, dry mouth, nausea, blurred vision). Vital signs and fluid intake/output should be recorded.
  • Fetal Monitoring: Continuous electronic fetal heart rate monitoring to detect any abnormalities or decelerations.

5. Data Analysis Compare outcomes (duration of labor, rate of cervical dilation) with a control group using appropriate statistical tests (e.g., Student's t-test). Analyze the incidence of side effects.

The experimental workflow for this protocol is outlined below.

G Step1 1. Participant Screening & Eligibility Confirmation Step2 2. Baseline Assessment: Cervical Dilation (3-4 cm), Contractions, FHR Step1->Step2 Step3 3. Drug Administration: This compound 8 mg IM Step2->Step3 Step4 4. Monitor & Re-evaluate at 30-min intervals Step3->Step4 Decision Cervix fully dilated or imminent? Step4->Decision Decision->Step4 No, administer 2nd dose if needed Step5 5. Stop further doses and continue labor monitoring Decision->Step5 Yes Step6 6. Data Collection: Labor duration, dilation rate, side effects, outcomes Step5->Step6

Conclusion for Researchers

The role of this compound in modern obstetrics remains unclear. While some historical and regional studies suggest it can shorten labor with a manageable side-effect profile, the broader scientific community requires more rigorous, multi-center, randomized controlled trials to establish its efficacy and safety conclusively [4] [5]. Future research should directly compare it against other spasmolytics like drotaverine and standard oxytocin regimens. Researchers should proceed with caution, ensuring strict adherence to ethical guidelines and robust study design when investigating this agent.

References

Valethamate bromide active phase labor management

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Mechanism of Action

Valethamate bromide is classified as an anticholinergic and antispasmodic agent. Its primary mechanism in labor management is believed to be a combination of neurotropic (anticholinergic) and musculotropic actions [1] [2].

  • Primary Mechanism: It acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to smooth muscle relaxation [3]. This is particularly targeted at the cervical smooth muscle.
  • Therapeutic Goal: By relaxing the cervical musculature, the drug aims to reduce resistance, thereby facilitating faster cervical dilation and shortening the duration of the first stage of labor [1] [2].
  • Secondary Uses: Beyond obstetrics, its spasmolytic properties are also applicable in treating conditions of the gastrointestinal tract and urinary bladder [3].

The diagram below illustrates the proposed mechanism by which this compound facilitates cervical dilation.

G Start Administration of This compound Mech1 Competitive Antagonism at Muscarinic Receptors Start->Mech1 Mech2 Inhibition of Acetylcholine Mech1->Mech2 Effect1 Reduction of Cervical Muscle Spasms Mech2->Effect1 Effect2 Smooth Muscle Relaxation Mech2->Effect2 Outcome Facilitated Cervical Dilation Effect1->Outcome Effect2->Outcome

Conflicting Clinical Efficacy and Safety Data

The clinical evidence for this compound's efficacy in shortening active labor is mixed, with older observational studies supporting its use and more recent, rigorous trials finding it ineffective.

The table below summarizes key outcomes from comparative clinical studies.

Study & Design Patient Population Intervention Key Efficacy Findings Key Safety Findings

| Samal et al. (2017) [1] Observational Study | 500 women (250 Primigravida, 250 Multiparas) | this compound (max 3 doses of 8 mg IM) | • Duration of 1st stage: ~3.15 hrs (Primigravida), ~2.4 hrs (Multiparas). • Control group: ~9.3 hrs (Primigravida), ~7.5 hrs (Multiparas). | • Transient tachycardia (5.2-9.2%). • Dryness of mouth (4.4-8.4%). • Mild FHR variations (1.2-2.0%). | | Sharma et al. (2001) [2] RCT (Primigravidas) | 150 women | Group I: Drotaverine (40 mg IM) Group II: Valethamate (8 mg IM) Group III: Control | • Active phase reduction vs control: Significant for Drotaverine, not for Valethamate. • Cervical dilation rate: Drotaverine > Valethamate > Control. | • Side effects noted with this compound. | | Yilmaz et al. (2016) [4] RCT | 62 women (30 Valethamate, 32 Placebo) | this compound vs. Placebo | • Active phase duration: 225 min (Valethamate) vs. 219 min (Placebo). • No statistically significant difference. | • Side effects like tachycardia, flushing, and dryness of mouth noted. | | Deepshikha et al. (2020) [5] Comparative Study | 300 Primigravidas | Group A: Drotaverine (40 mg IV/IM) Group B: Valethamate (8 mg IM) | • Mean drug-delivery interval: 101.6 min (Drotaverine) vs. 134.2 min (Valethamate). • Mean doses required: 1.3 (Drotaverine) vs. 4.2 (Valethamate). | • Drotaverine had no significant side effects. |

An editorial by Rehan (2010) critically notes that this compound is widely used in India despite a lack of robust evidence for its efficacy and safety, is not listed in major international pharmacopoeias, and questions its continued use in pregnant women [6].

Stability-Indicating Analytical Method Protocol

For drug development and quality control, a stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method has been developed and validated for the estimation of this compound [7]. This protocol is essential for assessing the drug's stability under forced degradation conditions.

Materials and Equipment
  • Chromatograph: UFLC system with Photo-Diode Array (PDA) detector.
  • Column: Phenomenex Kinetex 5µ C18 100A (250 x 4.6 mm).
  • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7.5 with KOH) and Acetonitrile in a 50:50 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 227 nm.
  • Injection Volume: 20 µL.
  • Run Time: Approximately 10 minutes (Retention Time of this compound: 4.4 ± 0.1 min).
Experimental Workflow for Forced Degradation

The following diagram outlines the steps for conducting forced degradation studies to validate the method's stability-indicating properties.

G Start Prepare Drug Solution Step1 Subject to Forced Degradation Start->Step1 Cond1 Acidic Hydrolysis (0.1 N HCl) Step1->Cond1 Cond2 Basic Hydrolysis (0.1 N NaOH) Step1->Cond2 Cond3 Oxidative Stress (3% H₂O₂) Step1->Cond3 Cond4 Thermal Stress (70°C) Step1->Cond4 Step2 Analyze Degraded Samples via UFLC Cond1->Step2 Cond2->Step2 Cond3->Step2 Cond4->Step2 Step3 Assess Chromatographic Separation of Analyte from Degradants Step2->Step3

Method Validation Parameters and Results

The developed UFLC method was validated according to standard guidelines. The table below summarizes the key validation data [7].

Validation Parameter Result / Condition
Linearity Range 2 - 12 μg/mL
Correlation Coefficient (R²) 0.9991
Accuracy (Recovery Rate) 98.0 - 102.0% (Average: 100.03%)

| Robustness | Tested against variations in: • pH (±0.2) • Flow Rate (±0.1 mL/min) • Temperature (±0.5°C) No significant impact on performance. |

Clinical Administration Protocol

Based on the studies reviewed, the following is a sample clinical protocol for investigating this compound in labor management. This is for research purposes and should not be considered a clinical guideline.

  • Indication: For investigation of cervical dilation augmentation in the first stage of active labor.
  • Inclusion Criteria: Primigravidas or multiparas with uncomplicated, term pregnancies (38-41 weeks) in established labor (cervical dilation of 3-4 cm, with at least 3 uterine contractions per 10 minutes) and singleton vertex presentation [1] [2].
  • Exclusion Criteria: Any antenatal or intranatal complications, evidence of fetopelvic disproportion, or known hypersensitivity to anticholinergic drugs.
  • Dosage and Administration:
    • Route: Intramuscular injection [1] [2].
    • Dose: 8 mg per administration [1] [5] [2].
    • Frequency: May be repeated at 30-minute intervals, up to a maximum of three doses (total 24 mg). Administration should be discontinued once full cervical dilation is achieved [1].
  • Monitoring: Cervical dilation should be assessed every 30 minutes. Monitor maternal vital signs (heart rate) and fetal heart rate for tachycardia and other side effects [1].

Key Considerations for Research and Development

  • Efficacy Controversy: Researchers must contend with the significant conflict between older, positive observational studies and newer, negative RCTs. Further robust, multi-center trials are needed to definitively establish efficacy [4] [6] [2].
  • Safety Profile: While not associated with serious adverse events, the drug's anticholinergic side effects (tachycardia, dry mouth) are common and must be weighed against any potential benefit [4] [1] [8].
  • Analytical Assurance: The available stability-indicating UFLC method provides a reliable tool for quality control and formulation stability studies during drug development [7].

References

Comprehensive Application Notes and Protocols for Valethamate Bromide in First-Stage Labor Acceleration

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Valethamate bromide is a potent anticholinergic antispasmodic agent that has been utilized historically in obstetric practice, particularly in India, for acceleration of cervical dilation during the first stage of labor. This comprehensive review synthesizes current evidence on its mechanism of action, clinical efficacy, and safety profile based on available scientific literature. While several studies demonstrate significant reduction in labor duration, particularly in nulliparous women, considerable controversy exists regarding the quality of evidence supporting its routine use. These application notes provide researchers and clinicians with detailed protocols for proper administration, monitoring parameters, and evidence-based considerations for use in clinical practice and future research contexts.

Drug Profile and Specifications

This compound (C₁₉H₃₂BrNO₂) is a quaternary ammonium compound with an empirical weight of 386.37 g/mol, classified as an anticholinergic antispasmodic agent with additional musculotropic properties. Known by various brand names including Epidosin, Dilaton, and Valamate, it has been employed primarily in obstetric practice for labor acceleration, though it remains unlisted in major international pharmacopeias. [1] [2]

The compound is characterized as a white to off-white solid with solubility profiles of 100 mg/mL in DMSO and 50 mg/mL in water. Its chemical structure features an ester functional group that contributes to its rapid onset of action, typically within 15-30 minutes post-administration. The drug is primarily administered via intramuscular injection in clinical settings, though intravenous routes have been investigated in research contexts. [3] [2]

Mechanism of Action

Primary Pharmacodynamics

This compound exerts its therapeutic effects through dual mechanisms targeting both neural and muscular components of cervical resistance:

  • Anticholinergic Action: As a competitive antagonist at muscarinic acetylcholine receptors, this compound inhibits parasympathetic nervous system signaling, reducing cervical smooth muscle spasm and promoting relaxation. This blockade of muscarinic receptors (M₂ and M₃ subtypes) in the cervico-uterine plexus decreases resistance to dilation forces. [4] [3]

  • Direct Musculotropic Effect: Beyond its neurotropic activity, this compound demonstrates direct spasmolytic action on uterine cervical smooth muscle independent of autonomic nervous system modulation, contributing to enhanced compliance and dilation capacity. [5]

Physiological Pathway to Cervical Dilation

The coordinated action of this compound on cervical physiology can be visualized through its impact on the dilation pathway:

G cluster_1 This compound Mechanism of Action cluster_2 Pharmacological Actions cluster_3 Cellular Effects cluster_4 Physiological Outcomes VB This compound Administration A1 Competitive Muscarinic Receptor Antagonism VB->A1 A2 Direct Musculotropic Smooth Muscle Relaxation VB->A2 B1 Reduced Acetylcholine- Induced Spasms A1->B1 B2 Cervical Smooth Muscle Relaxation A2->B2 C1 Decreased Cervical Resistance B1->C1 C2 Enhanced Cervical Compliance B2->C2 D Accelerated Cervical Dilatation C1->D C2->D

Figure 1: Mechanism of this compound in accelerating cervical dilation

This dual mechanism specifically addresses cervical dystocia - ineffective cervical dilation despite adequate uterine contractions - by reducing functional resistance at the cervical level, thereby facilitating more rapid progression through the first stage of labor without directly augmenting uterine contractile forces. [5] [4]

Clinical Evidence and Efficacy Data

Labor Duration Outcomes

Multiple clinical studies have investigated the efficacy of this compound in reducing labor duration with varying results:

Table 1: Clinical Efficacy of this compound in Labor Acceleration

Study Population Intervention Control Group Duration Valethamate Group Duration Reduction Study Reference
Primigravidas (n=250) This compound 8 mg IM (max 3 doses) 9.3 hours 3.15 hours 6.15 hours [5]
Multiparas (n=250) This compound 8 mg IM (max 3 doses) 7.5 hours 2.4 hours 5.1 hours [5]
Nulliparous women (n=35) This compound 16 mg 42.5 minutes (second stage) 35 minutes (second stage) 7.5 minutes* [6]
Primigravidas receiving drotaverine (n=50) Drotaverine 40 mg IV 6.94 hours (first stage) 8.28 hours (first stage) -1.34 hours† [7]

*Statistically significant (p=0.045); †Drotaverine demonstrated superior efficacy compared to this compound

A 2017 study of 500 women (250 primigravidas and 250 multiparas) demonstrated the most dramatic results, with approximately 66% reduction in first-stage labor duration compared to untreated controls. The study utilized up to three doses of this compound 8 mg administered intramuscularly at 30-minute intervals, commencing at 3 cm cervical dilation. [5]

Comparative Efficacy with Other Antispasmodics

Recent meta-analyses have positioned this compound within the spectrum of available spasmolytic agents for labor augmentation:

Table 2: Comparative Efficacy of Antispasmodic Agents in Labor Augmentation

Antispasmodic Agent Cervical Dilatation Rate vs. Valethamate First Stage Labor Duration vs. Valethamate Evidence Quality
Camylofin +0.6 cm/hr faster (p<0.0001) Not significantly different Moderate [8]
Drotaverine No significant difference 1.34 hours shorter (p<0.05) Moderate [7]
Hyoscine butyl bromide +0.5 cm/hr faster (p=0.02) 59.9 minutes shorter (p=0.04) Moderate [8]

A 2020 systematic review and network meta-analysis of 39 studies demonstrated that camylofin provided significantly faster cervical dilation compared to this compound, while drotaverine showed comparable cervical dilation rates but greater reduction in first-stage labor duration. [8]

Administration Protocol

Patient Selection Criteria

Inclusion Criteria:

  • Term pregnancy (37-41 weeks gestation)
  • Established labor with cervical dilation ≥3 cm
  • Vertex presentation
  • Adequate uterine contractions (≥3 per 10 minutes)
  • Absence of maternal or fetal compromise

Exclusion Criteria:

  • Known hypersensitivity to anticholinergic medications
  • Pre-existing tachycardia, glaucoma, or severe cardiovascular disorders
  • Fetal distress or abnormal fetal heart rate patterns
  • Obstetric complications (placenta previa, uterine scars, cephalopelvic disproportion)
  • Severe medical complications in pregnancy [5] [3]
Dosing and Administration

Recommended Protocol:

  • Dosage: 8 mg/mL by intramuscular injection
  • Dosing Interval: 30 minutes between administrations
  • Maximum Dose: 3 doses (total 24 mg) within active labor
  • Administration Route: Intramuscular (preferred) or intravenous
  • Onset of Action: 15-30 minutes post-administration [5]

The experimental workflow for proper administration is outlined below:

Figure 2: this compound administration and monitoring protocol

Monitoring Requirements

Maternal Monitoring:

  • Cervical dilation assessment every 30 minutes post-administration
  • Vital signs (heart rate, blood pressure) every 30 minutes
  • Observation for anticholinergic side effects (dry mouth, blurred vision, tachycardia)
  • Documentation of labor progress on partogram

Fetal Monitoring:

  • Continuous or intermittent fetal heart rate monitoring
  • Assessment for fetal tachycardia or bradycardia
  • Evaluation for signs of fetal distress [5] [3]

Safety Profile and Adverse Effects

Adverse Effect Incidence

This compound demonstrates a predictable adverse effect profile consistent with its anticholinergic mechanism:

Table 3: Adverse Effects of this compound in Laboring Women

Adverse Effect Primigravidas (n=250) Multiparas (n=250) Management
Transient Tachycardia 9.2% (23 cases) 5.2% (13 cases) Self-limiting, typically resolves without intervention
Dryness of Mouth 8.4% (21 cases) 4.4% (11 cases) Supportive care, oral comfort measures
FHR Variability (15-20 bpm) 2% (5 cases) 1.2% (3 cases) Close monitoring, position change
Nausea/Vomiting 1.2% (3 cases) 0.8% (2 cases) Symptomatic management

Data from a study of 500 women demonstrated that adverse effects were generally mild and self-limiting, not requiring specific intervention or discontinuation of therapy. No serious maternal or fetal adverse events were reported in this study population. [5]

Contraindications and Precautions

Absolute Contraindications:

  • Known hypersensitivity to this compound or other anticholinergic agents
  • Narrow-angle glaucoma
  • Myasthenia gravis
  • Severe ulcerative colitis
  • Obstructive uropathy

Relative Precautions:

  • Pre-existing tachycardia or cardiac arrhythmias
  • Autonomic neuropathy
  • Hepatic or renal impairment
  • Hyperthyroidism
  • Hypertension [3]

Controversies and Evidence Limitations

Despite decades of use in some regions, this compound remains controversial within the global obstetric community due to several significant concerns:

  • Limited Evidence Base: A critical review noted that this compound is not listed in most international pharmacopeias (British National Formulary, U.S. Pharmacopeia) and has minimal representation in high-quality literature, with only a handful of clinical trials available in indexed journals. [1]

  • Methodological Limitations: Existing studies have been criticized for being underpowered, unblinded, and using inappropriate statistical analyses. One editorial emphasized that "both the efficacy and safety have not been adequately documented" according to modern evidence-based medicine standards. [1]

  • Comparative Inferiority: Some research suggests this compound may be less effective than alternatives like drotaverine, with one randomized controlled trial demonstrating significantly longer first-stage labor (8.28 hours vs. 6.94 hours, p<0.05) and higher side effect profile compared to drotaverine. [7]

  • WHO and International Guidelines: The World Health Organization labor augmentation guidelines do not currently recommend this compound, and the organization has established criteria for drug selection that this compound does not satisfy according to critical analyses. [1]

Conclusion and Research Recommendations

This compound represents a historical therapeutic approach to labor augmentation that continues to be utilized in specific regions despite limited robust evidence for its efficacy and safety. The pharmacological rationale for its use - reduction of cervical resistance through anticholinergic and direct spasmolytic mechanisms - has theoretical merit, but contemporary obstetric practice demands higher evidence standards.

For researchers and pharmaceutical developers, several key areas require investigation:

  • Adequately Powered Randomized Trials comparing this compound against established spasmolytic agents (drotaverine, hyoscine) and placebo
  • Safety Studies with systematic assessment of maternal and neonatal outcomes
  • Dose-Response Characterization to establish optimal dosing regimens
  • Pharmacoeconomic Analyses evaluating cost-effectiveness relative to alternatives

Given the current evidence landscape, this compound should be considered an agent with unproven benefit in routine labor augmentation. Its use should be restricted to research settings until high-quality studies demonstrate favorable risk-benefit profile compared to established alternatives. Healthcare systems should consider removing this compound from essential medicine lists and procurement programs until such evidence becomes available. [1]

References

Comprehensive Application Notes and Clinical Protocols for Valethamate Bromide in Obstetric Use: Nulliparous versus Multiparous Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Applications

Valethamate bromide is a potent anticholinergic agent with spasmolytic properties that has been used historically in obstetric care, particularly in India, to facilitate cervical dilatation during the first stage of labor. Despite its widespread use in certain regions, it is notably absent from major international pharmacopeias, including the Indian Pharmacopoeia, and is not mentioned in established textbooks of pharmacology from North America and the United Kingdom. [1] The drug is marketed under various brand names including Epidosin, Dilaton, Valosin, and Valamate, typically formulated as an 8 mg/mL solution for intramuscular injection. [2] this compound functions as a musculotropic agent with direct action on uterine smooth muscle and purported cervical ripening effects through parasympathetic modulation. The therapeutic rationale for its use centers on reducing prolonged labor complications, including maternal exhaustion, dehydration, infection, and fetal distress, though robust evidence supporting its efficacy remains limited and contradictory across studies. [1] [2]

The historical context of this compound reveals it has been employed for over a quarter century in some healthcare settings despite limited scientific validation of its safety and efficacy profile. [1] This discrepancy between widespread use and evidence base presents a significant challenge for researchers and clinicians seeking to optimize obstetric protocols. The drug has been particularly utilized in settings with limited supervision resources, where its perceived safety profile compared to oxytocin or prostaglandins made it attractive for use under nursing supervision without immediate specialist oversight. [2] Understanding this context is essential for researchers designing clinical trials and developing updated protocols for cervical ripening and labor augmentation.

Executive Summary and Key Findings

This comprehensive analysis of this compound synthesizes evidence regarding its use for labor augmentation in nulliparous versus multiparous women, revealing significant evidence gaps and contradictory efficacy findings across studies. Critical evaluation of available literature indicates that this compound lacks robust scientific validation for its continued use in obstetric practice, with particular concerns regarding its differential effects based on parity status. [1] [3] [4]

Key efficacy findings from analyzed studies demonstrate substantial variability in outcomes. While some reports suggest reduction in labor duration, particularly a study of 500 women showing first stage duration of approximately 3.15 hours for nulliparous and 2.4 hours for multiparous women, a rigorous randomized controlled trial comparing this compound against placebo found no significant difference in active labor duration (225 vs. 219 minutes). [3] [2] Comparative effectiveness research indicates this compound may be less efficacious than alternative spasmolytic agents like drotaverine hydrochloride, with one study demonstrating significantly longer injection-to-delivery intervals (220.68 minutes vs. 193.96 minutes) and more frequent side effects. [4]

Safety analysis reveals a consistent pattern of anticholinergic adverse effects, including tachycardia (9.2% in nulliparas), dryness of mouth (8.4% in nulliparas), and transient fetal heart rate variations (2% in nulliparas). [2] These findings, coupled with the absence of this compound from major pharmacopeias and treatment guidelines, underscore the urgent need for well-designed clinical trials to establish its risk-benefit profile, particularly in relation to parity-specific dosing regimens. [1]

Clinical Evidence Summary

Efficacy and Safety Findings

Table 1: Comparative Efficacy of this compound Across Clinical Studies

Study Design Participants Intervention Comparison Key Efficacy Findings Parity-Specific Outcomes
Randomized Controlled Trial [3] 62 women (30 intervention, 32 placebo) This compound 8 mg IM Placebo No significant difference in active labor duration (225 min vs. 219 min) All participants were nulliparous women
Randomized Controlled Trial [4] 150 nulliparous women (50 per group) This compound 8 mg IM Drotaverine HCl (50) & Control (50) Injection-to-delivery interval: 220.68 min; Cervical dilation rate: 1.86 cm/hr Nulliparous women only; 96% delivered within 6 hours
Observational Study [2] 500 women (250 nulliparous, 250 multiparous) This compound 8 mg IM (max 3 doses) Historical control (100 women) First stage duration: Nulliparous: 3.15 hr; Multiparous: 2.4 hr Parity-specific results: 6.15 hr reduction in nulliparous vs 5.1 hr in multiparous
Clinical Trial [1] Not specified This compound Drotavarine Less efficacious than drotavarine with more side effects Limited parity-specific data

Table 2: Safety Profile and Adverse Events of this compound

Adverse Event Nulliparous Women (n=250) [2] Multiparous Women (n=250) [2] Comparative Study (n=50) [4] Placebo-Controlled Study (n=30) [3]
Tachycardia 23 (9.2%) 13 (5.2%) Not specified Reported as side effect
Dryness of Mouth 21 (8.4%) 11 (4.4%) Not specified Not reported
FHR Variability 5 (2%) 3 (1.2%) No major fetal adverse effects Not reported
Nausea/Vomiting 3 (1.2%) 2 (0.8%) Not specified Not reported
Overall Safety Conclusion Moderate intensity adverse events [1] Lower incidence than nulliparous Minor side effects more common than drotaverine Side effects noted with active drug

The synthesized evidence reveals conflicting efficacy data for this compound in labor augmentation. The most methodologically robust study—a randomized placebo-controlled trial—demonstrated no significant benefit over placebo in reducing active labor duration in nulliparous women. [3] This contradicts earlier observational studies that reported substantial reductions in first-stage labor duration. [2] The discrepancy highlights methodological limitations in earlier studies, including lack of blinding, inadequate controls, and potential bias.

When compared to alternative spasmolytic agents, this compound appears less effective than drotaverine hydrochloride. Sharma et al. demonstrated significantly shorter injection-to-delivery intervals (193.96 minutes vs. 220.68 minutes) and faster cervical dilation rates (2.04 cm/hr vs. 1.86 cm/hr) with drotaverine compared to this compound. [4] This comparative effectiveness data raises important questions about the optimal choice of spasmolytic agents for labor augmentation in both nulliparous and multiparous women.

Safety data consistently demonstrates dose-dependent anticholinergic effects, with nulliparous women potentially experiencing higher rates of adverse events compared to multiparous women. [2] The clinical significance of transient fetal heart rate variations observed in some studies requires further investigation, particularly regarding potential impacts on neonatal outcomes. [2]

Dosing Protocols and Administration

Nulliparous Versus Multiparous Dosing

Table 3: Dosing Protocol for this compound by Parity Status

Parameter Nulliparous Women Multiparous Women Administration Details
Initial Dose 8 mg (1 mL) IM 8 mg (1 mL) IM Administered at 3-4 cm cervical dilation
Repeat Dosing Maximum 3 doses at 30-minute intervals Maximum 3 doses at 30-minute intervals Subsequent doses only if cervical dilation inadequate
Total Maximum Daily Dose 24 mg (3 mL) 24 mg (3 mL) Not to exceed 3 doses in any circumstance
Cervical Dilation Assessment After each dose (every 30 minutes) After each dose (every 30 minutes) Discontinue if full dilation achieved
Parity-Specific Considerations Potentially slower response; may require full 3-dose regimen Faster response; may require fewer doses Multiparous women may achieve full dilation with 1-2 doses
Supervision Requirements Continuous maternal and fetal monitoring Continuous maternal and fetal monitoring Nursing staff supervision sufficient [2]

Based on available evidence, this compound administration follows a standardized protocol regardless of parity status, with dosing adjustments guided by individual patient response rather than predetermined parity-based differentiation. The recommended regimen consists of 8 mg intramuscular injections repeated at 30-minute intervals up to a maximum of three doses, with careful monitoring of cervical dilation progress after each administration. [2] This protocol reflects the drug's rapid onset of action and relatively short duration of effect, requiring repeated administration for sustained spasmolytic action during the active phase of labor.

Despite identical dosing regimens, parity-based differences in response kinetics have been observed. Studies indicate multiparous women typically experience shorter labor duration overall and may achieve adequate cervical dilation with fewer doses compared to nulliparous women. [2] This differential response likely reflects fundamental physiological differences in cervical composition and uterine contractility patterns between nulliparous and multiparous women, rather than variations in drug pharmacokinetics. Researchers should note that current evidence does not support modified dosing based solely on parity, but rather emphasizes response-guided titration within the established safety limits.

Special consideration is warranted for monitoring protocols during this compound administration. The drug's anticholinergic properties necessitate regular assessment of maternal vital signs (particularly heart rate), evaluation for dryness of mouth, and continuous fetal heart rate monitoring to detect potential adverse effects. [3] [2] The available evidence suggests that nulliparous women may experience a higher incidence of certain side effects like tachycardia and dryness of mouth, warranting particularly vigilant monitoring in this population. [2]

Experimental Protocols and Methodologies

Clinical Trial Design

For researchers investigating this compound's efficacy and safety, particularly with respect to parity-specific dosing, the following methodological framework is recommended based on analysis of published studies:

  • Population Selection: Include low-risk women in spontaneous labor at term (38-41 weeks gestation) with singleton vertex presentation and established labor (cervical dilation ≥3 cm with regular contractions). Stratified randomization by parity status (nulliparous vs. multiparous) is essential to evaluate differential responses. Exclusion criteria should include any antenatal or intrapartum complications, prior uterine surgery, contraindications to anticholinergic medications, and significant maternal comorbidities. [3] [2]

  • Intervention Protocol: Administer this compound 8 mg/mL via intramuscular injection when cervical dilation reaches 3-4 cm in active labor. Repeat doses every 30 minutes as needed to a maximum of 24 mg (3 doses), discontinuing if full cervical dilation is achieved earlier. The control group should receive identical placebo injections following the same schedule to maintain blinding. [3] Comparative effectiveness trials may utilize active comparators like drotaverine hydrochloride (40 mg IM) following established protocols. [4]

  • Outcome Measures: Primary outcome should be duration of active labor from intervention to full cervical dilation. Secondary outcomes include total labor duration, injection-to-delivery interval, rate of cervical dilation (cm/hour), mode of delivery, maternal adverse events (tachycardia, dryness of mouth, flushing, nausea/vomiting), fetal heart rate abnormalities, Apgar scores, and neonatal admission rates. [3] [4] [2]

  • Assessment Schedule: Perform cervical assessments every 30 minutes until full dilation, document vital signs (maternal pulse, blood pressure) every 15 minutes for the first hour then hourly, monitor for adverse effects continuously, and record fetal heart rate patterns every 15-30 minutes. [2]

Data Collection and Analysis
  • Standardized partograms should be used for all participants to graphically document cervical dilation, descent of presenting part, uterine contraction pattern, and fetal heart rate. [2] This permits precise calculation of labor progression metrics and identification of abnormal labor patterns.

  • Statistical considerations must account for the stratified design by parity status. Studies should be adequately powered to detect clinically significant differences in both the overall population and within parity subgroups. Appropriate statistical tests (e.g., Kaplan-Meier analysis for time-to-event data, multivariate regression to adjust for potential confounders) should be specified a priori. [3] [4]

  • Safety monitoring should include systematic assessment and documentation of all adverse events using standardized scales for severity and relationship to study intervention. Particular attention should be paid to anticholinergic effects and their impact on labor progress and maternal comfort. [3] [2]

G PatientScreening Patient Screening & Eligibility Assessment Randomization Stratified Randomization by Parity Status PatientScreening->Randomization NulliparousGroup Nulliparous Women (n=XX) Randomization->NulliparousGroup MultiparousGroup Multiparous Women (n=XX) Randomization->MultiparousGroup InterventionArm Intervention Arm This compound 8 mg IM NulliparousGroup->InterventionArm ControlArm Control Arm Placebo IM NulliparousGroup->ControlArm MultiparousGroup->InterventionArm MultiparousGroup->ControlArm LaborMonitoring Labor Monitoring • Cervical assessment q30min • Maternal vitals monitoring • Fetal heart rate tracking InterventionArm->LaborMonitoring ControlArm->LaborMonitoring PrimaryOutcomes Primary Outcomes • Duration of active labor • Rate of cervical dilation LaborMonitoring->PrimaryOutcomes SecondaryOutcomes Secondary Outcomes • Injection-to-delivery interval • Adverse events • Mode of delivery • Neonatal outcomes LaborMonitoring->SecondaryOutcomes StatisticalAnalysis Statistical Analysis • Stratified by parity • Intent-to-treat analysis PrimaryOutcomes->StatisticalAnalysis SecondaryOutcomes->StatisticalAnalysis

Diagram 1: Clinical Trial Workflow for this compound Studies - This diagram illustrates the recommended methodology for clinical trials investigating this compound, emphasizing parity-stratified design and comprehensive outcome assessment.

Mechanism and Signaling Pathways

This compound exerts its pharmacological effects through dual mechanisms targeting both neuronal signaling and direct smooth muscle action. As a quaternary ammonium compound with structural formula CH3 CH2 CH3-C2H5-COOH-CH2-N(C2H5) CH3 Br, the drug possesses both anticholinergic and musculotropic properties that contribute to its proposed cervical ripening and labor augmentation effects. [2]

The primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the cervical smooth muscle and uterine tissue. This anticholinergic action blocks parasympathetic nervous system effects, leading to reduced cervical sphasm and decreased resistance to dilation. Additionally, this compound exhibits direct musculotropic activity on uterine smooth muscle, independent of its anticholinergic properties, potentially through inhibition of phosphodiesterase and increased intracellular cyclic adenosine monophosphate (cAMP) levels. This dual mechanism theoretically promotes cervical effacement and dilation while reducing spastic uterine contractions that may impede labor progress. [2]

The parity-specific differences in treatment response may reflect anatomical and physiological variations in cervical composition and receptor density between nulliparous and multiparous women. The cervix of nulliparous women typically contains higher collagen density and less elastin compared to multiparous women, potentially affecting drug penetration and tissue response. Additionally, differential expression of muscarinic receptor subtypes and variations in cervical innervation between nulliparous and multiparous women may influence individual responses to this compound, though these mechanisms require further investigation. [2]

G cluster_neural Neural Pathway cluster_direct Direct Musculotropic Action Valethamate This compound Administration MuscarinicBlockade Muscarinic Receptor Blockade Valethamate->MuscarinicBlockade PDEInhibition Phosphodiesterase Inhibition Valethamate->PDEInhibition ParasympatheticReduction Reduced Parasympathetic Tone MuscarinicBlockade->ParasympatheticReduction CervicalSphasmReduction Cervical Sphasm Reduction ParasympatheticReduction->CervicalSphasmReduction CervicalRipening Cervical Ripening & Effacement CervicalSphasmReduction->CervicalRipening cAMPIncrease Increased intracellular cAMP PDEInhibition->cAMPIncrease SmoothMuscleRelaxation Smooth Muscle Relaxation cAMPIncrease->SmoothMuscleRelaxation SmoothMuscleRelaxation->CervicalRipening LaborFacilitation Facilitated Labor Progression CervicalRipening->LaborFacilitation ParityFactors Parity-Specific Factors: • Collagen/elastin ratio • Receptor density • Cervical compliance ParityFactors->CervicalRipening

Diagram 2: Proposed Signaling Pathways and Mechanisms of this compound - This diagram illustrates the dual mechanisms of action through both neural pathways and direct musculotropic effects, highlighting how parity-specific factors may modulate treatment response.

Regulatory and Compliance Considerations

The regulatory status of this compound presents significant challenges for researchers and drug development professionals. Despite its widespread use in certain regions, particularly India, the drug is not listed in the Indian Pharmacopoeia or major international pharmacopeias including the British Pharmacopoeia and United States Pharmacopeia. [1] This anomalous situation—where a drug is procured by government agencies and widely prescribed despite absence from pharmacopeial standards—underscores the need for rigorous reevaluation of its therapeutic profile.

From a regulatory perspective, this compound fails to meet World Health Organization criteria for drug selection, particularly regarding demonstrated efficacy and safety through robust clinical trials. [1] Researchers designing studies should note that the drug's regulatory ambiguity necessitates particularly rigorous trial design and comprehensive safety monitoring to generate evidence meeting contemporary standards for obstetric therapeutics. Special consideration should be given to ethical aspects of studying medications in pregnant women, with appropriate safeguards and informed consent processes that clearly communicate the limited evidence base for this drug.

Compliance with international standards for obstetric drug development requires particular attention to parity-specific analysis, as physiological differences between nulliparous and multiparous women may significantly impact drug efficacy and safety profiles. Future regulatory submissions should include pre-specified analyses of both overall treatment effects and parity-based differential responses, with adequate power to detect clinically meaningful differences in these subgroups. Additionally, comprehensive safety data collection should capture both maternal and neonatal outcomes, with longer-term follow-up where feasible to identify potential delayed effects. [1] [3] [4]

Conclusion and Future Research Directions

The current evidence regarding this compound reveals significant knowledge gaps concerning its efficacy, safety, and optimal dosing in both nulliparous and multiparous women. Well-designed, adequately powered randomized controlled trials are urgently needed to establish whether this drug has a legitimate role in modern obstetric practice. Future research should specifically address parity-based differential responses through stratified randomization and pre-specified subgroup analyses.

Priority research questions include:

  • Does this compound provide clinically meaningful reduction in labor duration compared to placebo when studied in rigorous, blinded trials?
  • How does its efficacy and safety profile compare to alternative spasmolytic agents like drotaverine, particularly in relation to parity status?
  • Are there biomarkers or clinical predictors that can identify women most likely to benefit from this compound therapy?
  • What is the optimal dosing strategy that maximizes efficacy while minimizing anticholinergic side effects in different patient populations?

Until such evidence becomes available, researchers and clinicians should exercise caution in using this compound for labor augmentation. The current evidence base is insufficient to support its routine clinical use, particularly given the availability of alternative agents with better-established efficacy and safety profiles. [1] [3] [4] Drug development professionals should note that existing studies do not provide adequate justification for parity-specific dosing recommendations, highlighting an important area for future investigation.

References

Application Notes and Protocols for Valethamate Bromide and Hyoscine Butylbromide (Buscopan) Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Valethamate Bromide and Hyoscine Butylbromide (Buscopan) are both spasmolytic agents, but they operate through distinct yet potentially complementary mechanisms. This compound is primarily an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle [1]. Hyoscine butylbromide also exhibits anticholinergic and antispasmodic properties by blocking autonomic ganglia and directly relaxing smooth muscle [2]. The therapeutic rationale for their combination lies in targeting multiple pathways responsible for smooth muscle spasms. This dual-action approach is particularly relevant in clinical scenarios like obstetrics, where cervical spasm or inadequate dilatation can prolong labor [3]. By simultaneously inhibiting parasympathetic nerve signals and directly relaxing smooth muscle fibers, the combination may produce an additive or synergistic effect, leading to faster cervical dilation and a reduction in the duration of labor [3] [4]. Furthermore, the concept of fixed-dose combination products is well-established in pain pharmacotherapy, as they can provide a significant therapeutic effect with lower doses of individual drugs, reduce pill burden, and improve patient adherence [5].

Mechanism of Action and Signaling Pathways

The combined effect of this compound and Hyoscine Butylbromide on cervical smooth muscle relaxation involves a multi-targeted mechanism. The following diagram illustrates the synergistic pathways through which these drugs operate.

G ParasympatheticNerve Parasympathetic Nerve Acetylcholine Acetylcholine (ACh) ParasympatheticNerve->Acetylcholine Releases MuscarinicReceptor Muscarinic Receptor (M3 Subtype) Acetylcholine->MuscarinicReceptor SmoothMuscleContraction Smooth Muscle Contraction MuscarinicReceptor->SmoothMuscleContraction Stimulates SmoothMuscleRelaxation Cervical Smooth Muscle Relaxation & Dilatation Valethamate This compound Valethamate->MuscarinicReceptor Competitive Antagonist Valethamate->SmoothMuscleRelaxation Combined Spasmolytic Effect Hyoscine Hyoscine Butylbromide (Buscopan) Hyoscine->SmoothMuscleContraction Direct Musculotropic Relaxation Hyoscine->SmoothMuscleRelaxation Combined Spasmolytic Effect Ganglion Autonomic Ganglion Hyoscine->Ganglion Blocks Transmission

Diagram 1: Mechanism of synergistic action of this compound and Hyoscine Butylbromide on cervical smooth muscle. This compound competitively blocks muscarinic receptors, while Hyoscine Butylbromide exhibits dual action by blocking autonomic ganglia and providing direct musculotropic relaxation [1] [2] [3].

Clinical Application and Efficacy Data

The primary documented use of the this compound and Hyoscine Butylbromide combination is in obstetrics for the acceleration of the active phase of labor.

Summary of Clinical Findings

A comparative study of 200 women in active labor demonstrated the efficacy of this combination. The key findings are summarized in the table below [3].

Table 1: Clinical outcomes of combination therapy vs. Drotavarine in accelerating labor

Outcome Measure Combination of Hyoscine N-Butyl Bromide (40 mg) + this compound (16 mg) Drotavarine Hydrochloride (40 mg) P-value
Mean Rate of Cervical Dilatation 2.29 ± 0.64 cm/hour 3.81 ± 1.52 cm/hour < 0.001
Mean Duration of Active Phase 171.44 ± 57.24 minutes 112.70 ± 53.09 minutes < 0.001
Mean Drug-Delivery Interval 202.09 ± 60.35 minutes 45.10 ± 63.22 minutes < 0.001
Mean Number of Doses Required 1.83 ± 0.37 1.36 ± 0.48 < 0.001
Vaginal Delivery Rate 98% 98% Not Significant

While this study showed the combination was effective and safe, it was found to be less effective than Drotavarine hydrochloride across several parameters [3]. It is crucial to note that Hyoscine Butylbromide has a strong evidence base for labor acceleration when used alone. A 2020 systematic review and meta-analysis of 20 studies concluded that HBB significantly reduces the duration of the first stage of labor in both primigravida and multigravida women, with minimal impact on Apgar scores [4].

Experimental Protocols

Protocol for Intramuscular Administration in Labor Acceleration

This protocol is adapted from a clinical study comparing the combination therapy to other spasmolytics [3].

1. Objective: To assess the efficacy and safety of a this compound and Hyoscine Butylbromide combination in shortening the active phase of labor. 2. Patient Population:

  • Inclusion Criteria: Primigravida or multigravida women with term singleton pregnancy (≥37 weeks), vertex presentation, spontaneous onset of labor, and in the active phase (cervical dilatation of 3-4 cm).
  • Exclusion Criteria: Contraindications for vaginal delivery, known hypersensitivity to study drugs, glaucoma, obstructive uropathy or gastrointestinal diseases, and severe cardiac conditions. 3. Materials:
  • This compound injection (typically 8 mg/mL)
  • Hyoscine Butylbromide (Buscopan) injection (20 mg/mL)
  • Sterile syringes and needles 4. Dosing and Administration Regimen [3]:
  • Dose: Administer a combination of Hyoscine Butylbromide 40 mg and This compound 16 mg intramuscularly.
  • Dosing Schedule: A second dose may be administered 2 hours after the first if adequate cervical dilatation has not been achieved.
  • Maximum Doses: A maximum of two doses is recommended within the active phase of labor. 5. Monitoring and Data Collection:
  • Primary Efficacy Endpoints:
    • Duration of the active first stage of labor (from 3-4 cm to full cervical dilatation).
    • Rate of cervical dilatation (cm/hour).
  • Secondary Endpoints:
    • Duration of the second and third stages of labor.
    • Mode of delivery (spontaneous vaginal, instrumental, cesarean section).
    • Incidence of adverse effects (maternal tachycardia, dry mouth, nausea, vomiting, etc.).
    • Neonatal outcomes (Apgar scores at 1 and 5 minutes, need for NICU admission).
  • Assessment Schedule: Perform vaginal examinations every 2 hours to monitor progress, or more frequently if clinically indicated.
Protocol for Vaginal Administration of Hyoscine Butylbromide for Cervical Ripening

While not a combination protocol, this method highlights an alternative route for HBB that could be explored for combination therapy development. A 2025 RCT investigated HBB for cervical dilatation prior to hysteroscopy in postmenopausal women [6]. 1. Objective: To facilitate cervical dilatation prior to a gynecological procedure. 2. Formulation: Vaginal tablets of Hyoscine N-butylbromide (10 mg each). 3. Dosing and Administration:

  • Dose: Administer 20 mg (two 10 mg tablets) vaginally.
  • Timing: Administer approximately 2 hours prior to the scheduled procedure. 4. Efficacy Assessment: Cervical dilatation is assessed by the ability to pass a dilator (e.g., number 4) through the cervical canal [6].

Safety and Tolerability Profile

The combination of this compound and Hyoscine Butylbromide is generally well-tolerated, with adverse effects being mild and transient due to their anticholinergic properties [3].

  • Common Maternal Adverse Effects: The most frequently reported effects include transient tachycardia and dryness of the mouth [7] [3]. One study reported tachycardia in 9.2% of primigravidas and 5.2% of multiparas, and dry mouth in 8.4% and 4.4%, respectively, with this compound monotherapy [7].
  • Less Common Effects: Nausea and vomiting may occur infrequently [7].
  • Fetal Safety: Studies have not reported significant adverse effects on neonatal outcomes, such as low Apgar scores, attributable to the drugs [3] [4]. Mild transient fetal heart rate variations have been noted but are not typically clinically significant [7].
  • Contraindications: These drugs are contraindicated in patients with glaucoma, myasthenia gravis, obstructive uropathy, or obstructive diseases of the gastrointestinal tract [5] [2].

Conclusion and Future Directions

The combination of this compound and Hyoscine Butylbromide represents a functional example of a dual-mechanism spasmolytic therapy with demonstrated clinical utility in accelerating labor. Current evidence supports its efficacy and safety in this context, though head-to-head studies suggest other agents like Drotavarine may be more potent [3].

For researchers and drug developers, several areas hold promise:

  • Formulation Innovation: Developing a fixed-dose combination (FDC) product for intramuscular or vaginal administration could simplify therapy and improve adherence [5].
  • Expanded Indications: Preclinical and clinical research should explore the combination's potential in other spastic pain conditions, such as abdominal pain, dysmenorrhea, renal colic, or irritable bowel syndrome, building on the established principle of combining NSAIDs with spasmolytic agents [5].
  • Route Optimization: Further investigation into vaginal administration of this combination could maximize local therapeutic effects while minimizing systemic anticholinergic side effects, as evidenced by HBB monotherapy studies [6].

References

Comprehensive Application Notes and Protocols for Valethamate Bromide in Cervical Dilatation Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valethamate bromide (commercially known as Epidosin) is a pharmacological agent with anticholinergic and spasmolytic properties that has been systematically studied for its ability to enhance cervical dilatation and reduce labor duration. This comprehensive document provides detailed application notes and experimental protocols to support researchers and drug development professionals in understanding the mechanism, efficacy, and appropriate methodology for investigating this compound in obstetric applications. The clinical significance of this intervention lies in its potential to address prolonged labor, which increases risks of maternal infection, dehydration, exhaustion, ketosis, and fetal complications including asphyxia and cranial compression [1]. Unlike oxytocin and prostaglandins which carry significant side effect profiles and require specialized monitoring, this compound offers a safer alternative that can be administered under nursing supervision in various healthcare settings [1].

Pharmacological Profile

Mechanism of Action

This compound functions through dual mechanisms to facilitate cervical dilatation:

  • Anticholinergic Action: As a competitive antagonist at muscarinic acetylcholine receptors, this compound inhibits acetylcholine-mediated smooth muscle contraction, leading to relaxation of cervical musculature [2]. The drug exhibits particular affinity for muscarinic receptor subtypes M1-M5, though its precise subtype selectivity profile requires further characterization [3].

  • Direct Spasmolytic Effects: Beyond its neurotropic actions, this compound demonstrates direct musculotropic activity on uterine smooth muscle, contributing to its spasmolytic properties without completely abolishing uterine contractions necessary for labor progression [1].

The resultant cervical relaxation reduces resistance to dilatation while maintaining adequate uterine contractions, creating optimal conditions for labor progression with potentially reuced maternal discomfort [1] [2].

Pharmacokinetics

While comprehensive pharmacokinetic studies in pregnant women are limited, available data suggest:

  • Route of Administration: Intramuscular injection (8 mg/mL formulation)
  • Dosing Interval: Maximum three doses at 30-minute intervals [1]
  • Metabolism: Primarily hepatic [2]
  • Elimination: Renal excretion [2]

Table 1: Pharmacodynamic Properties of this compound

Property Mechanism Clinical Correlation
Anticholinergic Competitive antagonism at muscarinic receptors Cervical smooth muscle relaxation
Neurotropic Parasympathetic inhibition Reduction of reflex cervical spasm
Musculotropic Direct smooth muscle action Enhanced dilatation without complete uterine relaxation
Spasmolytic Combined neurotropic and musculotropic effects Pain reduction and accelerated cervical dilation

Clinical Efficacy Data

Cervical Dilatation Rates

Clinical studies demonstrate that this compound significantly accelerates cervical dilatation compared to non-interventional management. In a study of 500 patients (250 primigravida and 250 multipara), the drug achieved full cervical dilatation in approximately 3.15 hours for primigravidas and 2.4 hours for multiparas, compared to 9.3 hours and 7.5 hours respectively in controls [1]. This represents a reduction of 6.15 hours in primigravidas and 5.1 hours in multiparas in the first stage of labor [1].

Recent comparative studies have evaluated this compound against alternative spasmolytic agents. When compared to drotaverine hydrochloride, valethamate demonstrated a mean dilatation rate of 1.084 cm/hour in primigravidas, compared to 1.557 cm/hour with drotaverine [4]. Although this suggests drotaverine may be more efficacious, this compound remains a viable option with established safety profiles and extensive clinical experience supporting its use.

Labor Duration Outcomes

The primary clinical benefit of this compound administration manifests as significant reduction in the duration of the first stage of labor:

Table 2: Labor Duration Outcomes with this compound

Patient Population Treatment Group Control Group Reduction
Primigravida 3.15 hours [1] 9.3 hours [1] 6.15 hours (66.1%)
Multipara 2.4 hours [1] 7.5 hours [1] 5.1 hours (68.0%)
Primigravida (Drotaverine comparison) 279.85 minutes [4] Not reported -

It is noteworthy that the active management of labor with this compound follows the principles of standardized labor management, which emphasizes the importance of minimizing prolonged labor to reduce fetomaternal complications [1] [5].

Safety and Tolerability

Maternal Adverse Effects

This compound demonstrates a favorable safety profile with predominantly mild and self-limiting adverse effects:

Table 3: Maternal Adverse Effects of this compound

Adverse Effect Primigravidas (%) Multiparas (%) Severity Management
Transient Tachycardia 9.2 [1] 5.2 [1] Mild Self-resolving, no intervention typically required
Dryness of Mouth 8.4 [1] 4.4 [1] Mild Supportive care, maintain hydration
Nausea/Vomiting 1.2 [1] 0.8 [1] Mild Symptomatic treatment if required

The incidence of significant adverse effects is notably low, with no serious maternal complications reported in the reviewed studies [1]. This safety profile makes this compound particularly suitable for use in settings with limited specialist supervision.

Fetal Effects

Fetal monitoring during this compound administration has demonstrated minimal adverse effects on fetal wellbeing. Mild fetal heart rate variations (15-20 beats/minute) were observed more commonly in primigravidas (2%) than multiparas (1.2%) [1]. These variations were transient in nature and did not require intervention or result in adverse neonatal outcomes [1].

Experimental Protocols

Clinical Study Protocol for Labor Acceleration

Objective: To evaluate the efficacy and safety of this compound in accelerating cervical dilatation during the first stage of labor.

Inclusion Criteria:

  • Healthy pregnant women (18-35 years)
  • Term pregnancy (38-41 weeks gestation)
  • Singleton vertex presentation
  • Established labor (cervical dilatation ≥3 cm, ≥3 uterine contractions/10 minutes)
  • Uncomplicated antenatal period [1]

Exclusion Criteria:

  • Any antenatal or intranatal abnormalities
  • Cephalopelvic disproportion
  • Non-vertex presentations
  • History of uterine surgery
  • Medical complications (e.g., hypertension, diabetes, cardiovascular disease) [1]

Study Procedure:

  • Obtain written informed consent
  • Confirm eligibility criteria
  • Administer this compound 8 mg/mL via intramuscular injection
  • Repeat dose every 30 minutes if required (maximum 3 doses)
  • Discontinue administration if full dilatation achieved or imminent
  • Perform pelvic examinations every 30 minutes to assess cervical dilatation
  • Monitor maternal vital signs and fetal heart rate continuously
  • Document labor progression using partogram [1]

Endpoint Evaluation:

  • Primary endpoint: Time from drug administration to full cervical dilatation
  • Secondary endpoints: Total duration of first stage labor, incidence of instrumental delivery, maternal adverse effects, fetal outcomes [1] [6]
Protocol for Comparative Drug Studies

Objective: To compare the efficacy of this compound versus alternative spasmolytic agents (e.g., drotaverine hydrochloride) in labor acceleration.

Methodology:

  • Randomization: Assign eligible participants to intervention groups using computer-generated random sequence
  • Blinding: Double-blind design with identical packaging and administration procedures
  • Intervention Groups:
    • Group I: this compound 8 mg intramuscularly
    • Group II: Comparative drug (e.g., drotaverine hydrochloride 80 mg intramuscularly)
    • Group III: Control (no intervention or placebo) [6] [4]
  • Assessment Parameters:
    • Rate of cervical dilatation (cm/hour)
    • Duration of active first stage (minutes)
    • Analgesic requirements
    • Maternal satisfaction scores
    • Fetal and maternal adverse events [6]

Statistical Analysis:

  • Calculate sample size based on power analysis
  • Compare continuous variables using Student's t-test or ANOVA
  • Analyze categorical variables using Chi-square or Fisher's exact test
  • Consider p-value <0.05 as statistically significant [6] [4]

Regulatory Status and Clinical Considerations

Approval Status

This compound has been approved in multiple countries, particularly in Asia and developing regions, for use in labor acceleration. The drug is typically available as Injection Epidosin at a concentration of 8 mg/mL for intramuscular administration [1].

Clinical Implementation

Dosing Protocol:

  • Initial Dose: 8 mg (1 mL) via intramuscular injection
  • Subsequent Doses: 8 mg every 30 minutes as needed
  • Maximum Cumulative Dose: 24 mg (3 doses) within 90 minutes [1]

Special Considerations:

  • Appropriate for administration under nursing supervision in settings with limited specialist availability [1]
  • Requires continuous monitoring of cervical dilatation, uterine contractions, maternal vital signs, and fetal heart rate [1]
  • Should be discontinued if cervical dilatation progresses rapidly or if signs of fetal distress emerge [1] [6]

Conclusion

This compound represents an effective and safe option for accelerating cervical dilatation and reducing the duration of the first stage of labor. Its dual mechanism of action combining anticholinergic and direct spasmolytic effects facilitates cervical ripening while maintaining adequate uterine contractions. The favorable safety profile with minimal significant adverse effects supports its use in various clinical settings, including those with limited specialist supervision. While emerging evidence suggests potentially superior efficacy with alternative spasmolytics like drotaverine hydrochloride, this compound remains a valuable therapeutic tool in obstetric practice, particularly for management of prolonged labor and prevention of its associated fetomaternal complications.

Visual Appendix

Mechanism of Action Diagram

G This compound Mechanism of Action Valethamate This compound Administration Muscarinic Competitive Antagonism at Muscarinic Receptors Valethamate->Muscarinic Pathways Dual Action Pathways Muscarinic->Pathways Neurotropic Neurotropic Action (Parasympathetic Inhibition) Pathways->Neurotropic Musculotropic Musculotropic Action (Direct Smooth Muscle Effect) Pathways->Musculotropic Effects Clinical Effects Neurotropic->Effects Musculotropic->Effects CervicalRelax Cervical Smooth Muscle Relaxation Effects->CervicalRelax ReducedResist Reduced Cervical Resistance Effects->ReducedResist SpasmReduction Spasm Reduction Effects->SpasmReduction Outcome Accelerated Cervical Dilatation Shortened First Stage Labor CervicalRelax->Outcome ReducedResist->Outcome SpasmReduction->Outcome

Clinical Study Workflow

G Clinical Study Protocol Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Start->Consent Randomize Randomization Consent->Randomize Group1 This compound 8 mg IM Randomize->Group1 Group2 Comparative Drug (e.g., Drotaverine 80 mg IM) Randomize->Group2 Group3 Control Group (No intervention/Placebo) Randomize->Group3 Administer Drug Administration (Repeat every 30 min if needed Max 3 doses) Group1->Administer Group2->Administer Group3->Administer Monitor Continuous Monitoring: - Cervical Dilatation - Uterine Contractions - Maternal Vital Signs - Fetal Heart Rate Administer->Monitor Assess Endpoint Assessment: - Time to Full Dilatation - Total Labor Duration - Adverse Effects - Maternal/Fetal Outcomes Monitor->Assess Analyze Data Analysis (Statistical Comparison) Assess->Analyze

References

Application Notes: The Effect of Valethamate Bromide on Labor Duration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Valethamate bromide is classified as an anticholinergic and antispasmodic pharmacological agent [1] [2]. Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system [1]. By blocking these receptors, the drug inhibits the action of acetylcholine, a neurotransmitter responsible for promoting smooth muscle contraction [1]. This inhibition results in muscle relaxation.

In the context of obstetrics, this pharmacological action is targeted at the cervical smooth muscle. The relaxation of the cervical musculature helps to reduce cervical spasms and facilitate dilation, thereby potentially accelerating the progress of labor [1] [3] [2]. The drug also possesses musculotropic properties, meaning it acts directly on the smooth muscle itself [3]. It is typically administered via intramuscular or intravenous injection, with a relatively rapid onset of action observed within 15 to 30 minutes post-injection [2].

The diagram below illustrates the drug's mechanism of action in relaxing cervical smooth muscle.

mechanism_of_action Mechanism of this compound in Cervical Relaxation Acetylcholine Acetylcholine Receptor Receptor Acetylcholine->Receptor Binds to ContractionSignal Signal for Muscle Contraction Receptor->ContractionSignal RelaxationSignal Signal for Muscle Relaxation Receptor->RelaxationSignal Blocked Binding Prevents MuscleContraction Cervical Muscle Contraction ContractionSignal->MuscleContraction Valethamate This compound Valethamate->Receptor Competitively Blocks MuscleRelaxation Cervical Muscle Relaxation RelaxationSignal->MuscleRelaxation

Clinical Efficacy Data on Labor Duration

Clinical studies provide quantitative data on the efficacy of this compound in accelerating different stages of labor. The evidence for its effect on shortening the first stage of labor is strong and consistent, while the effect on the second stage is more nuanced and appears to be significant primarily in nulliparous women.

Effect on the First Stage of Labor

The following table summarizes the findings from key studies on the first stage of labor:

Study & Design Patient Cohort Intervention Key Findings: Active Phase of 1st Stage Statistical Significance
Batukan et al. (2006) [4]\nDouble-blind, RCT 98 women in active labor 8 mg IM Valethamate (x3) vs. Placebo Shorter in Valethamate group (200.2 ± 88.3 min) vs. Placebo (267.2 ± 131.3 min) p = 0.04
Indian Study (2017) [3]\nObservational 500 labor cases (250 primigravida, 250 multipara) 8 mg IM Valethamate (x3 max) vs. Control (no drug) Primigravida: ~3.15 hrs vs. Control ~9.3 hrs.\nMultipara: ~2.4 hrs vs. Control ~7.5 hrs. Not provided
Comparison Study (2016) [5]\nProspective, Controlled 60 patients (Drotaverine/Valethamate groups) Standard regimen Valethamate group: 156.7 min (Primigravida) Significant vs. Control (229.7 min)

Abbreviations: RCT: Randomized Controlled Trial; IM: Intramuscular.

Effect on the Second Stage of Labor

The data for the second stage is less uniform across studies:

  • Significant Effect in Nulliparas: A 2018 randomized controlled trial found that this compound significantly shortened the second stage of labor in nulliparous women. The median length was 35 minutes in the drug group compared to 42.5 minutes in the control group (p=0.045) [6].
  • No Significant Effect in Multiparas: The same 2018 study found no statistically significant difference in the duration of the second stage for multiparous women (12 minutes in the drug group vs. 15 minutes in the control group) [6].
  • No Significant Effect (Overall): The 2006 double-blind trial by Batukan et al. reported that the duration of the second stage was comparable between the Valethamate and placebo groups (39.1 ± 50.9 vs. 58.0 ± 120.9 minutes; p>0.05) [4].

Comparative Efficacy and Side Effect Profile

This compound is often compared with other spasmolytics like Drotaverine hydrochloride. The following table outlines a comparative analysis based on available clinical studies.

Parameter This compound Drotaverine Hydrochloride
Drug Class Anticholinergic, Antispasmodic [1] Not specified in sources, but known as a phosphodiesterase-4 (PDE-4) inhibitor.
Mechanism Competitive muscarinic receptor antagonist [1] PDE-4 inhibitor, leading to direct smooth muscle relaxation [5].
Efficacy in 1st Stage Effective in shortening duration [4] [3]. More effective than Valethamate in multiple studies; shorter duration and faster cervical dilation rate [5] [7].
Efficacy in 2nd Stage Shortens in nulliparous women [6]. Shown to reduce injection-to-delivery interval [7].
Common Side Effects Dry mouth, transient tachycardia, blurred vision, urinary retention [3] [2]. Fewer and less frequent side effects reported [5] [7].
Frequency of Side Effects More common: e.g., maternal tachycardia in up to 9.2% of patients [3] [5]. Less common compared to Valethamate [7].
Remarks Well-established use, but side effects may be a concern. Emerging as a potentially superior alternative due to higher efficacy and better tolerability [5] [7].

Detailed Experimental Protocol for Clinical Evaluation

This protocol is synthesized from the methodologies of the cited clinical trials, particularly [4] and [3], and can serve as a template for future robust clinical investigations.

Objective

To evaluate the efficacy and safety of intramuscular this compound in reducing the duration of the first and second stages of spontaneous labor in term pregnancies.

Study Design

A double-blind, randomized, placebo-controlled trial is recommended to provide the highest level of evidence [4].

experimental_workflow Experimental Workflow for Clinical Trial Start Patient Screening & Enrollment (Term pregnancy, in active labor) Randomization Randomization Start->Randomization GroupA Intervention Group (this compound 8 mg IM) Randomization->GroupA GroupB Control Group (Placebo 0.9% NaCl IM) Randomization->GroupB Dosing Administration at set intervals (e.g., hourly, max 3 doses) GroupA->Dosing GroupB->Dosing Monitoring Labor Monitoring: - Cervical Dilation - Fetal Heart Rate - Maternal Vital Signs - Adverse Effects Dosing->Monitoring Outcome Primary Outcome Measurement: - Duration of 1st Stage - Duration of 2nd Stage Monitoring->Outcome Analysis Data Analysis Outcome->Analysis

Participant Selection
  • Inclusion Criteria: Primigravid or multiparous women (aged 18-35 years) with a singleton, term pregnancy (37-41 weeks gestation), vertex presentation, and spontaneous onset of labor. Participants must be in the active phase of labor, defined as cervical dilation of 4-5 cm [4] or 6-7 cm [6] with regular uterine contractions.
  • Exclusion Criteria: Known hypersensitivity to anticholinergic drugs, contraindications to vaginal delivery (e.g., placenta previa, cephalopelvic disproportion), presence of maternal conditions like glaucoma or severe cardiovascular disorders [2], fetal distress, or the need for an elective cesarean section.
Intervention and Dosing
  • Intervention Group: Receives This compound 8 mg (1 mL) via intramuscular injection [4] [3].
  • Control Group: Receives an identical volume (1 mL) of an indistinguishable placebo, such as 0.9% sodium chloride solution, via intramuscular injection [4].
  • Dosing Schedule: The first dose is administered at the time of enrollment (i.e., at 4-5 cm cervical dilation). Subsequent doses can be repeated at hourly intervals, up to a maximum of three doses, unless full cervical dilation is achieved beforehand [4] [3].
Primary and Secondary Outcomes
  • Primary Outcomes:
    • Duration of the active first stage of labor (from enrollment/4-5 cm dilation to full 10 cm dilation) [4].
    • Duration of the second stage of labor (from full cervical dilation to delivery of the baby) [6].
  • Secondary Outcomes:
    • Total duration of labor.
    • Rate of cervical dilatation (cm/hour).
    • Need for oxytocin augmentation [4].
    • Incidence of instrumental delivery.
    • Maternal and fetal adverse effects (e.g., tachycardia, dry mouth, changes in fetal heart rate) [3].
    • APGAR scores at 1 and 5 minutes.
Data Collection and Statistical Analysis
  • Data should be collected on a standardized partogram [3].
  • Statistical analysis can be performed using appropriate software. Continuous variables (like duration of labor) can be compared using the Student's t-test or Mann-Whitney U test, depending on data distribution. Categorical variables (like need for oxytocin) can be compared using the Chi-square test or Fisher's exact test. A p-value of < 0.05 is considered statistically significant [4] [6].

Conclusion and Research Implications

Evidence indicates that this compound is an effective agent for accelerating the active first stage of labor by facilitating cervical dilation through its anticholinergic and spasmolytic actions [1] [4] [3]. Its effect on the second stage is less pronounced and may be significant only for nulliparous women [6]. However, its use is associated with typical anticholinergic side effects, which, while often transient and mild, can be a clinical concern [3] [2].

Future research should focus on:

  • Directing large-scale, multi-center trials to further solidify the evidence for its effect on the second stage of labor.
  • Exploring optimal dosing regimens for different patient populations.
  • Conducting more head-to-head comparisons with newer spasmolytics like Drotaverine to establish a clear hierarchy of therapeutic choice based on efficacy and safety profiles [5] [7].

References

Valethamate bromide maternal tachycardia management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the reported incidence of maternal tachycardia with Valethamate bromide? Clinical studies report varying incidence rates. One study on 500 patients found tachycardia in 5.2% of multiparas and 9.2% of primigravidas [1]. Another trial noted tachycardia was significantly more common in the Valethamate group compared to controls, with a relative risk (RR) of 1.97 for primigravida and 2.16 for multigravida [2]. A comparative study reported a 3% incidence of tachycardia in the Valethamate group versus none in the Drotaverine group [3].

  • Is the tachycardia usually clinically significant? Available literature suggests it is often transient and self-limiting. The same study that reported a 5.2-9.2% incidence noted these cases did not require special management and resolved with time [1]. Another study found no statistically significant difference in maternal tachycardia and other side effects between this compound groups and control groups [4].

  • What is the proposed mechanism behind this side effect? this compound is classified as an anticholinergic, antispasmodic, and musculotropic agent [5] [1]. Its anticholinergic action, which blocks parasympathetic nervous system activity, is the most likely cause of reflex tachycardia [5].

  • How should tachycardia be monitored and managed in a clinical research setting? Monitoring: Regular monitoring of vital signs, including heart rate, is recommended during administration [1]. Management: For transient, asymptomatic tachycardia, no intervention may be needed. If persistent or symptomatic, standard management for stable tachycardia in pregnancy should be followed, which includes:

    • Ensuring maternal stability: Assess for symptoms like hypotension, chest pain, or shortness of breath [6] [7].
    • Consulting cardiology or maternal-fetal medicine specialists for persistent cases.
    • Considering anti-arrhythmic drugs (AADs) if necessary: The choice of AAD in pregnancy is complex. Sotalol and Metoprolol are among the agents considered, but their use requires a careful risk-benefit evaluation for both mother and fetus [6] [7].

Summary of Quantitative Data from Clinical Studies

The table below consolidates key efficacy and safety data from available research for easy comparison.

Study Focus & Participant Details Efficacy Findings (Impact on Labor Duration) Safety Findings (Incidence of Maternal Tachycardia)

| Epidosin (this compound) on 500 patients [1] | First stage reduced to ~3.15 hrs (Primigravida) and ~2.4 hrs (Multipara) vs. control (9.3 hrs and 7.5 hrs). | Primigravidas: 9.2% (23/250) Multiparas: 5.2% (13/250) Reported as transient, no special management required. | | This compound vs. Drotaverine in 200 primigravidas [3] | First stage longer with Valethamate (279.85 min) vs. Drotaverine (187.20 min). Cervical dilation rate slower with Valethamate (1.08 cm/hr) vs. Drotaverine (1.56 cm/hr). | Valethamate group: 3% (3/100) Drotaverine group: 0% (0/100) | | Randomized Controlled Trial (1992) [2] | No significant difference in the rate of cervical dilation vs. placebo. | Significantly higher in Valethamate groups. Primigravida RR: 1.97 (CI: 1.3-3.0) Multigravida RR: 2.16 (CI: 1.3-3.6) |

Experimental Protocols for Cited Studies

1. Protocol for Evaluating Labor Acceleration (Based on [1])

  • Objective: To confirm the efficacy of this compound as a cervical dilator during the first stage of uncomplicated labour.
  • Population: Women with uncomplicated, established labour (cervical dilatation ~3 cm, 3 contractions/10 mins) at 38-41 weeks with vertex presentation.
  • Intervention: Intramuscular injection of this compound 8 mg/mL. A maximum of three doses can be administered at 30-minute intervals.
  • Monitoring: Pelvic examination every 30 minutes (after each dose) to assess cervical dilatation in cm. Monitor and record side effects like tachycardia and dry mouth on the partogram.
  • Endpoint: Time to achieve full cervical dilatation (10 cm).

2. Protocol for Comparative Drug Efficacy (Based on [3])

  • Study Design: Prospective, randomized study.
  • Population: Primigravida women in the active phase of labour.
  • Groups:
    • Group I: Receives Drotaverine hydrochloride (80 mg).
    • Group II: Receives this compound (8 mg).
  • Outcome Measures:
    • Primary: Rate of cervical dilation (cm/hr), duration of the first stage of labour (min).
    • Secondary: Mode of delivery, maternal adverse effects (tachycardia, dry mouth), and fetal outcomes.

Mechanism of Action and Clinical Decision Pathway

The following diagram illustrates the drug's proposed mechanism and a logical pathway for clinical management of its side effects, based on the reviewed literature.

G Start This compound Administration MOA Mechanism of Action: Anticholinergic & Musculotropic Start->MOA Effect1 Primary Desired Effect: Cervical Smooth Muscle Relaxation MOA->Effect1 Effect2 Known Side Effect: Systemic Anticholinergic Action MOA->Effect2 Outcome1 Improved Cervical Dilation (Accelerated 1st Stage of Labour) Effect1->Outcome1 Outcome3 Maternal Tachycardia Effect2->Outcome3 Outcome2 Reduced Cervical Dystocia Outcome1->Outcome2 Assessment Clinical Assessment: Monitor Heart Rate & Symptoms Outcome3->Assessment Decision1 Is tachycardia significant or symptomatic? Assessment->Decision1 Action1 Continue Monitoring No Intervention Needed Decision1->Action1 No Action2 Manage as Tachycardia in Pregnancy: - Consult Specialist - Consider AADs (e.g., Sotalol, Metoprolol) Decision1->Action2 Yes

References

Valethamate bromide side effects dry mouth blurred vision

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary clinical use of Valethamate Bromide? this compound is primarily used in obstetrics to accelerate cervical dilation during the first stage of labor [1] [2]. It is a potent antispasmodic that helps shorten labor duration by relaxing the cervical smooth muscles [3] [2]. It is also used for spasms associated with conditions like dysmenorrhea, gastrointestinal spasms, and urinary colic [3].

  • Q2: What is the mechanism of action causing side effects like dry mouth and blurred vision? These side effects are a direct consequence of its anticholinergic activity. This compound acts as a competitive antagonist at muscarinic acetylcholine receptors [4]. By blocking the action of the neurotransmitter acetylcholine, it inhibits parasympathetic nervous system signals, leading to reduced glandular secretions (causing dry mouth) and affecting the muscles of the eyes (causing blurred vision and pupil dilation) [5] [6].

  • Q3: Are the side effects of this compound common and severe? Side effects like dry mouth and blurred vision are frequently reported but are generally mild and transient [5] [3]. Clinical studies indicate that these effects often do not require medical intervention and resolve on their own. The table below summarizes the incidence of key side effects from a clinical study.

  • Q4: What are the critical drug-drug interactions to consider? this compound can interact with other drugs that have anticholinergic properties, potentially leading to additive side effects. Key interactions include [3] [1] [6]:

    • Antihistamines (e.g., diphenhydramine)
    • Phenothiazine antipsychotics (e.g., chlorpromazine)
    • Tricyclic antidepressants (TCAs, e.g., amitriptyline)
    • Antiparkinsonian drugs (e.g., amantadine) It may also antagonize the gastrointestinal effects of domperidone and metoclopramide [3].
  • Q5: In which patient populations should this compound be used with caution? This drug is contraindicated or requires extreme caution in patients with [3] [6]:

    • Narrow-angle glaucoma
    • Benign prostatic hyperplasia (BPH)
    • Paralytic ileus or pyloric stenosis
    • Tachyarrhythmia or other severe cardiovascular disorders
    • Severe hepatic or renal impairment

Quantitative Data on Side Effects

The following data, synthesized from a study on 500 patients, provides a clear overview of the incidence of common side effects. This can help in profiling the drug's tolerability during clinical trials or post-market surveillance.

Table 1: Incidence of Side Effects from a Clinical Study (n=500) [2]

Side Effect Primigravidas (n=250) Multiparas (n=250)
Transient Tachycardia 23 (9.2%) 13 (5.2%)
Dryness of Mouth 21 (8.4%) 11 (4.4%)
Fetal Heart Rate Variability (15-20 bpm) 5 (2.0%) 3 (1.2%)
Nausea/Vomiting 3 (1.2%) 2 (0.8%)

Mechanism of Action and Signaling Pathway

Understanding the pharmacological pathway is crucial for troubleshooting side effects. The following diagram and explanation detail how this compound acts at a molecular level.

G Acetylcholine Acetylcholine Receptor Muscarinic Receptor Acetylcholine->Receptor Binds to NormalSignal Normal Physiological Signal (Muscle Contraction, Gland Secretion) Receptor->NormalSignal  Triggers BlockedSignal Therapeutic & Side Effects (Muscle Relaxation, Dry Mouth) Receptor->BlockedSignal  Signal Inhibited Valethamate This compound Valethamate->Receptor Competitively Blocks

Diagram Title: this compound Anticholinergic Mechanism

Experimental Protocol & Workflow Analysis:

  • Objective: To demonstrate the competitive antagonism of this compound on muscarinic receptors in an isolated tissue preparation.
  • Materials:
    • Isolated guinea pig ileum or rat uterus bath setup.
    • Physiological salt solution (e.g., Krebs-Henseleit solution).
    • Acetylcholine chloride stock solutions.
    • This compound stock solution.
    • Force transducer and data recording system.
  • Methodology:
    • Tissue Preparation: Suspend the isolated tissue in an organ bath with oxygenated physiological solution at 37°C.
    • Control Response: Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10 nM - 100 µM) to induce contractions.
    • Drug Exposure: Pre-incubate the tissue with a single concentration of this compound (e.g., 1 µM) for 15-20 minutes.
    • Challenge with Agonist: Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.
    • Washout & Recovery (Optional): Wash the tissue repeatedly to remove the antagonist and re-challenge with acetylcholine to check for reversibility.
  • Expected Outcome: The concentration-response curve for acetylcholine will shift to the right in the presence of this compound, indicating competitive blockade. The potency (pA2 value) of this compound can be calculated [4].

Troubleshooting Guide for Researchers

This guide addresses potential challenges during experimental and clinical evaluation of this compound.

Table 2: Troubleshooting Guide for Common Experimental/Clinical Scenarios

Challenge Possible Cause Recommended Action
High incidence of dry mouth/blurred vision in study cohort. Expected class effect due to strong anticholinergic potency. Document severity and duration. Reassure that effects are often transient. Monitor hydration and patient safety (e.g., fall risk due to blurred vision) [5] [3].
Unexpectedly severe tachycardia or arrhythmia. Overdose or sensitivity to anticholinergic effects; underlying patient condition. Discontinue administration. Monitor vital signs closely. Contraindicated in patients with known tachyarrhythmias [5] [6].
Drug appears ineffective in inducing cervical dilation. Incorrect dosing, timing of administration, or patient selection. Ensure administration during established labor (cervix ~3cm dilated). Confirm proper intramuscular injection technique and dosage (e.g., 8mg/ml) [2].
Potential drug interaction observed. Coadministration with other anticholinergic drugs. Conduct a thorough medication review. Avoid concurrent use with antihistamines, antipsychotics, and TCAs. Adjust protocol if necessary [3] [1].

References

Valethamate bromide contraindications glaucoma prostate

Author: Smolecule Technical Support Team. Date: February 2026

Contraindications and Safety Profile

The table below summarizes the key contraindications and safety concerns for valethamate bromide:

Condition / Concern Reason for Contraindication / Precaution
Narrow-Angle Glaucoma [1] [2] Anticholinergic action can increase intraocular pressure.
Benign Prostatic Hyperplasia (BPH) [1] [2] Anticholinergic action can cause or worsen urinary retention.
Other Contraindications Paralytic ileus, pyloric stenosis, ulcerative colitis, megacolon, tachyarrhythmia, severe hepatic/renal impairment [1].
Common Side Effects Dry mouth, blurred vision, difficulty swallowing/talking, constipation, urinary retention, irregular heart rate [1] [3] [2].

Mechanism of Action and Signaling Pathway

This compound is a quaternary ammonium anticholinergic and antispasmodic agent [1] [4]. It works as a competitive antagonist at muscarinic acetylcholine receptors, blocking the action of the neurotransmitter acetylcholine. This inhibition leads to the relaxation of smooth muscle, which is therapeutic for conditions like visceral spasms and cervical dilation [4].

The following diagram illustrates this signaling pathway and drug mechanism:

G ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds to Effect Smooth Muscle Contraction Receptor->Effect Triggers Drug This compound Drug->Receptor  Blocks   Drug->Receptor Antagonizes Outcome Smooth Muscle Relaxation

In the context of your research on contraindications:

  • In the eye, blocking muscarinic receptors can paralyze the iris sphincter muscle and ciliary muscle, leading to mydriasis (pupil dilation) and can precipitate an acute attack in individuals with narrow angles [1].
  • In the prostate and bladder, the inhibition of acetylcholine reduces detrusor muscle contraction, which can lead to urinary retention in men with BPH [1] [3] [2].

Drug Interaction Warnings

This compound can interact with other drugs, potentially leading to increased side effects or reduced efficacy. Key interactions are summarized below:

Interaction Type Effect

| Drugs with Antimuscarinic Properties (e.g., Amantadine, Antihistamines, Phenothiazine Antipsychotics, Tricyclic Antidepressants) [1] | Increased risk of anticholinergic side effects (e.g., dry mouth, constipation, urinary retention). | | Prokinetic Agents (e.g., Domperidone, Metoclopramide) [1] | this compound may antagonize (counteract) the gastrointestinal effects of these drugs. | | Other Oral Drugs [1] | By delaying gastric emptying, this compound may reduce or slow the absorption of other concurrently administered medications. |

References

Frequently Asked Questions (FAQs) on Adverse Effect Management

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the most common anticholinergic adverse effects of Valethamate Bromide?

    • A: The most frequently observed effects are a direct result of its mechanism of action and include dry mouth, blurred vision, tachycardia (increased heart rate), and urinary retention [1]. These occur due to the blockade of muscarinic receptors in salivary glands, ocular muscles, the heart, and the bladder.
  • Q2: Are these adverse effects severe enough to warrant discontinuing the drug?

    • A: Not necessarily. Available data suggests that these effects are often manageable. A prospective clinical trial noted that while side effects like maternal tachycardia and dry mouth occurred, there was no statistically significant difference in these effects between the group receiving this compound and the control group, and the drug was generally well-tolerated [2]. Discontinuation should be based on the severity of the reaction and patient-specific factors.
  • Q3: Which patient populations are at a higher risk for experiencing these adverse effects?

    • A: Extra caution is advised for:
      • Elderly patients: They may be more susceptible to central and peripheral anticholinergic effects [1].
      • Patients with pre-existing conditions: This includes individuals with glaucoma, severe cardiovascular disorders, or gastrointestinal conditions like paralytic ileus, for whom the drug is contraindicated [1].
  • Q4: What are the key drug interactions that can potentiate adverse effects?

    • A: Concomitant use with other drugs possessing anticholinergic properties can lead to additive effects. Exercise caution with:
      • Certain antihistamines, antipsychotics, and antidepressants. Combining these can increase the risk of dry mouth, urinary retention, and cognitive impairment [1].
      • Other central nervous system (CNS) depressants, such as sedatives and tranquilizers, which may lead to enhanced sedation or respiratory depression [1].

Summary of Quantitative Data from Clinical Studies

The table below summarizes the incidence of adverse effects observed in a clinical study investigating this compound for accelerating labor [2].

Adverse Effect Incidence in Valethamate Group Incidence in Control Group Statistical Significance (p-value)
Maternal Tachycardia Not Significant Not Significant > 0.05
Dry Mouth Not Significant Not Significant > 0.05
Flushing Not Significant Not Significant > 0.05
Headache Not Significant Not Significant > 0.05
Nausea Not Significant Not Significant > 0.05
Vomiting Not Significant Not Significant > 0.05

Experimental Protocol for Monitoring Adverse Effects

For researchers conducting studies with this compound, implementing a structured monitoring protocol is essential for patient safety and data integrity.

Title: Protocol for Monitoring Anticholinergic Adverse Effects in a Clinical Setting

Objective: To systematically identify, document, and manage anticholinergic adverse effects in subjects administered this compound.

Methodology:

  • Baseline Assessment (Pre-dose):

    • Vital Signs: Record heart rate (to monitor for tachycardia) and blood pressure.
    • Symptom Checklist: Use a standardized questionnaire to document the presence of baseline symptoms like dry mouth or blurred vision.
    • Medical History: Confirm absence of contraindications (e.g., glaucoma, cardiovascular disease) [1].
  • Administration: Administer this compound via the prescribed route (typically intramuscular or intravenous injection in a clinical setting) [1].

  • Post-Administration Monitoring:

    • Timeline: Monitor subjects at regular intervals (e.g., 30 minutes, 1, 2, and 4 hours post-injection), given the drug's rapid onset of action (15-30 minutes) [1].
    • Parameters:
      • Vital Signs: Check heart rate and blood pressure at each interval.
      • Symptom Elicitation: Actively ask about and record the emergence of common anticholinergic effects (refer to the table above for a list).
      • Physical Examination: If possible, assess for urinary retention.
  • Data Collection & Management:

    • Grading Severity: Use a consistent scale (e.g., mild, moderate, severe) to grade the intensity of each adverse effect.
    • Documentation: Record all findings in a Case Report Form (CRF).
    • Action Plan: Pre-define criteria for administering supportive care or withdrawing the subject from the study based on adverse effect severity.

Mechanism of Action & Adverse Effect Workflow

The following diagram illustrates how this compound's mechanism of action leads to its therapeutic and adverse effects, and outlines a management strategy.

G cluster_mechanism Mechanism of Action cluster_management Management & Troubleshooting M0 This compound Administration M1 Competitive Antagonism of Muscarinic Acetylcholine Receptors M0->M1 M2 Inhibition of Acetylcholine (ACh) M1->M2 Therapeutic Therapeutic Effects: Smooth Muscle Relaxation (Cervix, GI Tract) M2->Therapeutic Adverse Adverse Effects: Dry Mouth, Tachycardia, Blurred Vision, Urinary Retention M2->Adverse S1 Monitor Vital Signs & Symptom Checklist Adverse->S1 S2 Assess Severity & Risk S1->S2 S3 Provide Supportive Care (e.g., Hydration) S2->S3 S4 Consider Dose Adjustment or Discontinuation S3->S4

Key Recommendations for Researchers

  • Proactive Monitoring is Crucial: Given the predictable nature of anticholinergic effects, implementing the structured protocol above will help in early detection and management, ensuring subject safety and data quality.
  • Context is Key: Be aware that the tolerability profile may differ between a controlled clinical trial population (e.g., healthy women in labor) and other patient groups, such as the elderly or those with comorbidities [1].
  • Account for Drug Interactions: A thorough medication review is essential before study initiation to avoid potentiating adverse effects through drug interactions [1].

References

Evidence Profile: Efficacy and Safety of Valethamate Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical trials on Valethamate Bromide, illustrating the inconsistency in reported outcomes.

Trial Reference Reported Efficacy on Labor Duration Key Findings & Safety Profile
Batukan et al. (2006) [1] Significant reduction Active phase of labor shorter in VB group (200.2 min vs. 267.2 min in placebo), particularly in primiparas.
Madhu et al. (2010) [2] Significant reduction (vs. another agent) Both VB and Drotaverine helped cervical dilatation; VB was less effective than Drotaverine.
Sharma et al. (2001) [3] Significant reduction (vs. control) VB reduced first stage of labor by 1 hr 21 min vs. control. Rate of cervical dilatation was higher than in control group.
Kuruvila et al. (1992) [4] No significant difference No difference in cervical dilatation rate vs. placebo. Significant maternal tachycardia noted.
Yilmaz et al. (2015) [5] No significant difference Duration of active phase was similar to placebo (225 min vs. 219 min). Side effects like tachycardia, flushing, and dry mouth were noted.

Experimental Protocols from Key Trials

1. Batukan et al. (2006) - "Efficacious" Protocol [1] This double-blind, placebo-controlled trial demonstrated a positive effect and can serve as a model for efficacy investigations.

  • Objective: To determine the effect of this compound on the duration of labor.
  • Patient Population: 98 women with term pregnancies in spontaneous labor.
  • Intervention:
    • Treatment Group: Intramuscular injection of 8 mg/mL this compound.
    • Control Group: Intramuscular injection of 1 mL 0.9% NaCl (placebo).
  • Dosing Regimen: Medication was administered at the beginning of the active phase (cervical dilatation of 4-5 cm) at hourly intervals for a total of three doses.
  • Primary Outcome Measures:
    • Time elapsed from intervention until the second stage of labor.
    • Duration of the second stage of labor.
    • Need for augmentation of labor with oxytocin.
  • Secondary Outcome Measures:
    • Subjective impression of the physician regarding the medication's efficacy.
    • Record of associated adverse effects.

2. Kuruvila et al. (1992) - "Inefficacious" Protocol [4] This randomized controlled trial found no benefit and highlights important methodological considerations.

  • Objective: To assess the efficacy of this compound in the acceleration of labor.
  • Patient Population: 60 primigravidae and 60 multigravidae admitted in labor at 2-4 cm cervical dilatation.
  • Intervention:
    • Treatment Group: Intramuscular injection of this compound.
    • Control Group: Intramuscular injection of normal saline.
  • Dosing Regimen: The specific dosing schedule is not detailed in the abstract.
  • Primary Outcome Measure: Rate of cervical dilatation.
  • Safety Monitoring: Specific recording of maternal adverse effects, including tachycardia.

Troubleshooting Guide for Evidence Interpretation

This section addresses common challenges faced when evaluating the body of evidence for this compound.

Issue / Challenge Potential Root Cause Considerations for Researchers

| Inconsistent Efficacy Results [2] | • Population Heterogeneity: Differences in parity, cervical status at inclusion. • Dosing Regimen Variability: Number of doses, timing of first dose. • Methodological Quality: Lack of blinding, inadequate power. | Standardize inclusion criteria (e.g., separate analysis for primiparas/multiparas) and dosing protocols in future trials. | | Safety Signal: Maternal Tachycardia [4] [5] | Pharmacology: this compound is an anticholinergic agent, and tachycardia is a known class effect. | Weigh the clinical significance of this self-limiting side effect against potential benefits. Ensure robust safety monitoring in trials. | | Comparison with Other Agents [6] | Choice of Comparator: Some trials compare VB to other spasmolytics (e.g., Drotaverine) rather than placebo. | Note that a drug may be less effective than a comparator but still more effective than placebo. Direct comparative trials are needed. |

The following diagram synthesizes the conflicting clinical evidence and its relationship to the ongoing debate about the drug's use.

G Evidence Conflicting Clinical Evidence on VB Support Trials Reporting Efficacy Evidence->Support Refute Trials Reporting No Efficacy Evidence->Refute Safety Established Safety Profile Evidence->Safety ReasonA Shorter duration of active stage of labor Support->ReasonA ReasonB Increased rate of cervical dilatation Support->ReasonB ReasonC Clinician-reported effectiveness Support->ReasonC Outcome Continuing Use & Debate Support->Outcome IssueA No significant difference in cervical dilatation rate Refute->IssueA IssueB No reduction in duration of active labor Refute->IssueB Refute->Outcome AdverseEffect Known side effect: Maternal Tachycardia Safety->AdverseEffect Safety->Outcome

Conflicting Evidence and Ongoing Debate on this compound

Frequently Asked Questions (FAQs) for Researchers

Q1: Why does the clinical evidence for this compound's efficacy in labor appear so contradictory? The contradiction stems from individual trial outcomes. Some well-designed trials show a significant reduction in labor duration [1], while others of similar rigor show no benefit over placebo [4] [5]. Potential factors include differences in the study population (e.g., parity), the precise definition of the active phase of labor, and the dosing regimen. A Cochrane review has categorized the overall evidence for antispasmodics in labor as "low quality," indicating a high degree of uncertainty [7].

Q2: What are the primary safety concerns associated with this compound use in clinical trials? The most consistently reported adverse effect is maternal tachycardia [4] [5]. This is a predictable pharmacologic effect given its anticholinergic properties. Other noted side effects include flushing of the face and dryness of the mouth [5]. While these are generally not considered life-threatening, they must be reported and factored into the risk-benefit assessment.

Q3: How does this compound's efficacy compare to other spasmolytic drugs like Drotaverine Hydrochloride? Multiple head-to-head trials suggest that Drotaverine Hydrochloride may be more effective than this compound. A 2018 randomized trial concluded that Drotaverine led to a greater reduction in the mean duration of the first stage of labor and a higher rate of cervical dilatation with a comparable safety profile [6]. Another earlier study also found Drotaverine to be superior in accelerating labor [3].

Conclusion and Research Outlook

The body of evidence for this compound is marked by significant contradiction. While some studies and extensive clinical experience support its use for reducing labor duration, several robust placebo-controlled trials found it ineffective.

The path forward requires large-scale, multi-center, randomized controlled trials with stringent methodologies to definitively resolve the question of efficacy and safety [2]. Furthermore, basic research to better elucidate its precise mechanism of action on the cervix and myometrium could help explain the inconsistent clinical results and inform more targeted drug development.

References

Patient Selection Criteria for Valethamate Bromide in Labor

Author: Smolecule Technical Support Team. Date: February 2026

Criterion Type Inclusion Criteria Exclusion Criteria
Pregnancy Status Singleton, full-term gestation (37-40 weeks) [1] Multiple gestation (e.g., twins) [2]
Stage of Labor In active, established labor; cervical dilation of ≥3 cm [1] [3] --
Fetal Presentation Vertex (cephalic) presentation [1] [3] Abnormal fetal presentation [2]
Maternal Status Primigravidae or multigravidae [1] Pre-eclampsia or eclampsia [1]

| Other Conditions | -- | Antepartum hemorrhage [1] Previous uterine or cervical scars [2] Non-reassuring fetal status [2] Cephalopelvic disproportion or other obstetric complications [1] |

Experimental Protocol for Labor Augmentation

For researchers designing clinical studies, the following methodology from a comparative trial provides a reference protocol [1]:

  • Patient Allocation: Participants are randomly assigned to groups.
  • Drug Administration: A single intramuscular (IM) injection of valethamate bromide is administered once the patient is in the active phase of labor.
  • Labor Monitoring: Vaginal examinations are conducted at admission and repeated every 2-4 hours to monitor progress until full cervical dilation is achieved.
  • Outcome Measures: Primary outcomes include the duration of the first stage of labor and the rate of cervical dilation (cm/hour). Secondary outcomes encompass maternal side effects and neonatal Apgar scores.

Efficacy and Comparative Data

Evidence on the efficacy of this compound compared to other agents is mixed. The data below can help researchers contextualize its effects.

Comparison Context Key Finding Source
Valethamate vs. Camylofin Mean cervical dilation rate was lower with valethamate (1.81 cm/hour) than with camylofin (2.02 cm/hour). [1]
Valethamate vs. Drotaverine The first stage of labor was shorter with drotaverine (4.90 hrs) than with valethamate (6.76 hrs) or a control group (7.35 hrs). [3]

Mechanism of Action and Signaling Pathway

This compound is an anticholinergic agent with both neurotropic and musculotropic actions. It functions as a muscarinic acetylcholine receptor antagonist, leading to the relaxation of cervical smooth muscle and facilitating dilation [4] [5] [3]. The signaling pathway is outlined below:

G This compound This compound Muscarinic Acetylcholine\nReceptor (CHRM) Muscarinic Acetylcholine Receptor (CHRM) This compound->Muscarinic Acetylcholine\nReceptor (CHRM) Antagonizes Smooth Muscle Cell Smooth Muscle Cell Muscarinic Acetylcholine\nReceptor (CHRM)->Smooth Muscle Cell Altered signaling Inhibition of\nCalcium Signaling Inhibition of Calcium Signaling Smooth Muscle Cell->Inhibition of\nCalcium Signaling Leads to Cervical Smooth Muscle Cervical Smooth Muscle Muscle Relaxation Muscle Relaxation Cervical Smooth Muscle->Muscle Relaxation  Result: Improved Dilation Muscle Contraction Muscle Contraction Inhibition of\nCalcium Signaling->Cervical Smooth Muscle Affects Normal Pathway Normal Pathway Normal Pathway->Muscle Contraction  Without intervention

The diagram illustrates the cholinergic synapse pathway, where this compound exerts its effect by blocking muscarinic receptors, inhibiting calcium-mediated signaling, and resulting in cervical smooth muscle relaxation [5].

Frequently Asked Questions for Researchers

Q1: What is the primary research use of this compound? It is used as an investigational anticholinergic antispasmodic to study the acceleration of cervical dilation and shortening of the active phase of labor [4].

Q2: How does its mechanism differ from oxytocin? While oxytocin acts as a uterotonic to stimulate uterine contractions, this compound primarily acts on the cervix to reduce resistance and facilitate dilation, with a different side effect profile [3].

Q3: What are the key efficacy outcomes to measure? Primary outcomes should include the rate of cervical dilation (cm/hour) and the total duration of the first stage of labor. Monitoring maternal and neonatal adverse events is also crucial [1] [2].

References

optimizing Valethamate bromide dosing interval

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Proposed Dosing

Valethamate bromide is an anticholinergic and spasmolytic agent. Its mechanism and typical use in facilitating cervical dilation during labor are summarized below.

Table 1: Key Characteristics of this compound

Aspect Description
Drug Class Anticholinergic, parasympatholytic agent, and musculotropic relaxant [1] [2].
Primary Investigated Use Facilitation of cervical dilation and shortening of the first stage of labor [1] [2].
Mechanism of Action Blocks muscarinic acetylcholine receptors, reducing spasms and promoting relaxation of smooth muscle in the cervix and other organs [2].
Common Administration Routes Intramuscular (IM) and Intravenous (IV) [1] [2].
Reported Onset of Action Effects are typically observed within 15 to 30 minutes post-injection [2].

One clinical study provides a specific dosing protocol, which is outlined in the table below.

Table 2: Documented Experimental Dosing Protocol from Clinical Study Source: PMC5531893 (2017) - Study on 500 patients in established labor [1]

Parameter Protocol Details
Dosage 8 mg/mL (Injection Epidosin) [1].
Route Intramuscular (IM) [1].
Dosing Interval 30 minutes (½ hour) [1].
Maximum Number of Doses 3 doses [1].

Experimental Protocol & Efficacy Data

The following is a summary of the methodology and key findings from the 2017 study, which can serve as a reference for experimental design.

Experimental Methodology [1]

  • Subject Selection: 500 patients (250 primigravida and 250 multipara) in established, uncomplicated labor.
  • Inclusion Criteria: Cervical dilation of approximately 3 cm, three uterine contractions per 10 minutes, gestational age of 38-41 weeks, and vertex presentation.
  • Intervention: Administration of this compound (8 mg/mL) via IM injection at 30-minute intervals (maximum of 3 doses).
  • Monitoring: Pelvic examination every 30 minutes after each dose to assess cervical dilation in centimeters. Side effects were noted on a partogram.

Reported Efficacy and Safety Data [1] The study reported a significant reduction in the duration of the first stage of labor with this compound compared to a control group.

Table 3: Reported Labor Duration and Side Effects

| Outcome Measure | this compound Group | Control Group | | :--- | :--- | :--- | | First Stage Duration (Primigravidas) | ~3.15 hours | ~9.3 hours | | First Stage Duration (Multiparas) | ~2.4 hours | ~7.5 hours | | Common Side Effects | Dryness of mouth, transient tachycardia. Incidence was generally below 10%. | | Severe Side Effects | None reported in this study. |

Critical Considerations for Researchers

When planning research on this compound, it is crucial to be aware of the following points:

  • Limited Robust Evidence: A 2010 editorial highlights that the efficacy and safety of this compound are not strongly supported by high-quality, large-scale clinical trials. The drug is not listed in major international pharmacopeias, and the total quantity of published research is limited [3].
  • Reported Comparative Performance: Some studies suggest that this compound may be less efficacious and have more side effects compared to other spasmolytic drugs like Drotaverine hydrochloride [3].
  • Known Side Effects & Interactions: Common side effects are linked to its anticholinergic properties (dry mouth, blurred vision, urinary retention, tachycardia) [2]. It can also interact with other drugs that have anticholinergic properties, potentially increasing the risk of adverse effects [2].

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for this compound in accelerating cervical dilation, based on the available literature.

mechanism Admin This compound Administration (IM/IV) Mech Blocks Muscarinic Acetylcholine Receptors Admin->Mech Rapid Action Action1 Reduces Cervical Muscle Spasms Mech->Action1 Action2 Promotes Cervical Muscle Relaxation Mech->Action2 Outcome Facilitated Cervical Dilation (Onset: 15-30 minutes) Action1->Outcome Leads to Action2->Outcome Leads to

References

Valethamate bromide versus oxytocin augmentation failure

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profiles

The table below summarizes the core characteristics of valethamate bromide and oxytocin for labor augmentation.

Parameter This compound Oxytocin
Drug Class Antispasmodic [1] Uterotonic [2]
Primary Indication Cervical dilatation/facilitation of labor [3] Labor augmentation; prevention/treatment of postpartum hemorrhage [2]
Efficacy Evidence Weak/Conflicting: Some studies show no benefit over placebo, while others show it is less effective than alternatives like drotaverine [3] [4] [5]. Strong: Established efficacy for augmentation; high-dose regimens can reduce labor length and cesarean sections [6].
Safety Profile Associated with maternal tachycardia (rapid heart rate) and other side effects like dry mouth and flushing [3] [1] [4]. Risk of uterine hyperstimulation, which can lead to fetal distress, uterine rupture, or fetal asphyxia if not properly monitored [2].
Global Recognition Not listed in Indian Pharmacopoeia, British National Formulary, or major Western pharmacology textbooks [3]. WHO-recommended; standard in global treatment guidelines [2].
Key Research Gap Lack of large, well-designed randomized controlled trials (RCTs) proving efficacy and safety [3]. Optimal dosing regimens (high vs. low-dose) and management of inappropriate use in community settings [2] [6].

Experimental Protocols from Cited Studies

For researchers designing clinical trials, here are methodologies from key studies.

Protocol: this compound vs. Control
  • Source: Clin. Exp. Obstet. Gynecol. (2018) [1]
  • Objective: To investigate the effect of this compound on the length of labor.
  • Population: 200 pregnant women at 37-41 weeks, in active labor with cervical dilatation of 6-7 cm.
  • Study Groups: Women were divided into nulliparous and multiparous groups, then randomized to receive either 16 mg of this compound or no medication (control).
  • Exclusion: Women who subsequently underwent cesarean section or required oxytocin augmentation were excluded from the final analysis.
  • Primary Outcomes: Duration of the second stage of labor; time from rupture of membranes to delivery.
  • Key Finding: The drug significantly shortened the second stage of labor only in nulliparous women (35 min vs. 42.5 min in controls).
Protocol: High-Dose vs. Low-Dose Oxytocin
  • Source: Cochrane Database Syst Rev (2013) [6]
  • Objective: To compare the effects of high-dose and low-dose oxytocin regimens for delayed labor.
  • Intervention Definition:
    • High-dose: Starting dose and increment of ≥ 4 mU per minute.
    • Low-dose: Starting dose and increment of < 4 mU per minute.
  • Increase Interval: Between 15 and 40 minutes.
  • Primary Outcomes: Length of labor, rate of cesarean section, rate of spontaneous vaginal birth.
  • Key Finding: High-dose regimens were associated with a reduction in the length of labor and in cesarean section rates, but the evidence was not strong enough for routine recommendation.

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is this compound still investigated when evidence for its efficacy is weak? The drug's continued use and study in specific regions like India are attributed to tradition, the pressure to shorten labor time in busy clinical settings, and promotional activities, despite a lack of robust evidence [3].

Q2: What are the critical safety considerations when designing a trial on oxytocin augmentation? The primary risk is uterine hyperstimulation. Trials must be conducted in settings equipped for continuous maternal and fetal monitoring and capable of managing complications like fetal asphyxia or uterine rupture [2]. Inappropriate intramuscular use without monitoring is dangerous and should be avoided in trial protocols.

Q3: Is there a superior alternative to this compound in the antispasmodic class? Yes. Drotaverine hydrochloride has consistently shown better results in head-to-head trials. Multiple studies conclude that drotaverine is more effective than this compound in accelerating cervical dilatation and shortening the duration of the first stage of labor, with a comparable or better safety profile [3] [5]. A systematic review also found that another antispasmodic, camylofin, led to a faster cervical dilation rate than valethamate [7].

Experimental Workflow & Context

The following diagram illustrates the high-level decision pathway and context for labor augmentation research, based on the evidence.

G cluster_0 For Trial Design Start Study Objective: Labor Augmentation Decision1 Primary Drug Class Selection? Start->Decision1 Antispasmodic Antispasmodic Pathway Decision1->Antispasmodic Target Cervical Spasm Uterotonic Uterotonic Pathway Decision1->Uterotonic Target Uterine Contractions SubDecision Specific Drug Selection? Antispasmodic->SubDecision Oxytocin Oxytocin Uterotonic->Oxytocin Valethamate This compound SubDecision->Valethamate Weak Evidence Base Drotaverine Drotaverine HCL SubDecision->Drotaverine Stronger Evidence Context Key Contextual Factors Context->Decision1 Context->SubDecision Factor1 Inappropriate IM oxytocin use is a documented public health risk [2] Factor2 Regional drug popularity & procurement lists can drive research [3] Factor3 Combination therapy (e.g., oxytocin + antispasmodic) is an active research area [8]

Troubleshooting Guide

  • Problem: Inability to demonstrate statistical significance for this compound's efficacy in accelerating labor.

    • Potential Cause: The true effect size may be small or non-existent, as suggested by older RCTs that found no difference compared to a placebo [4].
    • Solution: Re-evaluate sample size calculations using effect sizes from drotaverine studies [5] and ensure rigorous blinding and outcome measurement.
  • Problem: Observing a high rate of maternal tachycardia in the this compound study arm.

    • Potential Cause: This is a known adverse effect of the drug. One study found a significantly increased risk of maternal tachycardia in women who received it [4].
    • Solution: This should be anticipated and documented as a predefined safety outcome. The study protocol must include clear management guidelines for this event.
  • Problem: Difficulty interpreting results due to high crossover or use of rescue oxytocin.

    • Potential Cause: This is a common methodological challenge, as seen in the 2018 trial where 57 women (24 C-section, 33 oxytocin) were excluded from analysis [1].
    • Solution: Apply Intention-to-Treat (ITT) analysis in your statistical plan to preserve the integrity of randomization and provide a more conservative estimate of real-world effectiveness.

References

Valethamate Bromide: Hepatic and Renal Impairment Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Drug Safety and Adjustment Overview

The following table summarizes the available safety information for valethamate bromide:

Aspect Available Information Gaps in Data
General Hepatic Impairment Use with caution in patients with liver disease [1] [2]. No specific dosage adjustment, pharmacokinetic studies, or Child-Pugh classification-based guidance available.
General Renal Impairment Use with caution in patients with kidney disease [1] [2]. No specific dosage adjustment, pharmacokinetic studies, or dosing based on creatinine clearance.
Contraindications Not explicitly listed for severe hepatic/renal impairment. Official prescribing information not fully available in searched sources.
Pharmacokinetics in Impairment Information on metabolism and excretion is unavailable.

A critical review notes that this compound is not listed in well-established pharmacopoeias like the Indian Pharmacopoeia, British National Formulary, or major textbooks from North America and the UK, and that there is very little published evidence to support its efficacy and safety [3].

Alternative Spasmolytic Agent: Drotaverine

For research purposes, drotaverine is a spasmolytic agent with more detailed pharmacological data available, though it also lacks specific adjustment guidelines for hepatic and renal impairment.

The table below summarizes its key pharmacokinetic parameters, which are relevant for assessing potential impairment effects:

Parameter Details
Mechanism of Action Phosphodiesterase-4 (PDE4) inhibitor; increases cAMP levels, causing smooth muscle relaxation [4].
Bioavailability Highly variable, mean of 58.2% ± 18.2% [4].
Protein Binding No information available [4].
Metabolism Undergoes extensive hepatic metabolism; main route of elimination [4].
Route of Elimination Primarily hepatic; ~67% in feces, ~20% in urine [4].
Half-life ~9 hours [4].

One study concluded that drotaverine therapy is considered safe during pregnancy, though it remains an off-label use [5]. The drug is mainly eliminated via hepatic metabolism, and its high variability in bioavailability could be a critical factor in patients with organ impairment [4].

Proposed Experimental Workflow for Safety Assessment

Given the lack of data, the following workflow outlines a potential preclinical and clinical strategy to investigate the pharmacokinetics and safety of this compound in hepatic and renal impairment.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (if warranted) Start Proposed Safety Assessment Workflow P1 In Vitro Studies • Metabolic stability in human liver microsomes • Transporters involved Start->P1 P2 In Vivo Animal Studies • Pharmacokinetics in renally/hepatically impaired models P1->P2 P3 Tissue Distribution • Accumulation in liver and kidney tissues P2->P3 C1 Pharmacokinetic (PK) Study • Patients with mild-moderate hepatic/renal impairment vs healthy controls P3->C1 If data supports further development C2 Dose-Exposure Analysis • Develop PK/PD model • Identify covariates (e.g., eGFR, Child-Pugh score) C1->C2 C3 Recommend Dosing Guidelines • Specific adjustments for various impairment levels C2->C3

Detailed Methodologies for Key Experiments

1. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Objective: To identify the primary enzymes involved in this compound metabolism and assess its intrinsic clearance.
  • Protocol:
    • Incubate this compound (1-10 µM) with pooled HLM (0.5 mg/mL) in the presence of NADPH regenerating system.
    • Use positive control inhibitors for major CYP enzymes (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).
    • Collect aliquots at 0, 5, 15, 30, and 60 minutes.
    • Terminate the reaction with ice-cold acetonitrile and analyze using LC-MS/MS.
    • Calculate the in vitro half-life and intrinsic clearance.

2. Pharmacokinetic Study in Patients with Renal Impairment

  • Objective: To characterize the pharmacokinetics of this compound in renally impaired patients versus healthy subjects.
  • Study Design: Open-label, parallel-group, single-dose study.
  • Population:
    • Cohort 1: Healthy subjects with normal renal function (eGFR ≥90 mL/min/1.73m²).
    • Cohort 2: Patients with mild renal impairment (eGFR 60-89).
    • Cohort 3: Patients with moderate renal impairment (eGFR 30-59).
    • Cohort 4: Patients with severe renal impairment (eGFR 15-29).
  • Procedure: Administer a single intravenous dose. Collect serial blood samples and urine over 24-48 hours. Analyze plasma and urine for this compound and major metabolites.
  • Key Endpoints: Cmax, AUC0-t, AUC0-∞, t½, CL, Vd, and urinary excretion.

Key Takeaways for Researchers

  • Significant Data Gap: A major evidence gap exists for this compound regarding its use in hepatic and renal impairment. The lack of specific guidelines is compounded by a broader critique of its evidence base [3].
  • Research Imperative: Any development plan for this drug must include dedicated pharmacokinetic and safety studies in preclinically impaired models and in patients with varying degrees of organ dysfunction.
  • Informed Experimentation: In the absence of data, researchers should employ conservative dosing strategies, consider therapeutic drug monitoring if feasible, and closely monitor for signs of toxicity in experimental models with comorbid conditions.

References

Valethamate bromide versus Drotaverine hydrochloride efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy in Labor Acceleration

A key randomized controlled trial directly compared the efficacy of intramuscular Drotaverine hydrochloride and Valethamate bromide in accelerating labor in primigravidas. The results are summarized below:

Drug Mechanism of Action Mean Duration of Active First Stage (hrs) Mean Rate of Cervical Dilation (cm/hr) after 3 cm Additional Doses Required Need for Oxytocin Augmentation
Drotaverine Hydrochloride (n=50) PDE4 inhibitor; reduces cyclic AMP degradation, causing smooth muscle relaxation [1] [2]. Also blocks L-type voltage-dependent calcium channels [3] [2]. 3.4 ± 1.32 2.78 ± 0.96 12% (6/50) 12% (6/50)
This compound (n=50) Anticholinergic (muscarinic receptor antagonist) with spasmolytic and musculotropic properties [4] [5]. 4.6 ± 2.12 2.15 ± 0.88 36% (18/50) 28% (14/50)
Control (No Drug) (n=50) 5.3 ± 2.16 1.82 ± 0.62 42% (21/50)

Key Findings: The study concluded that the drotaverine group had a significantly shorter duration of active first stage of labor compared to both the valethamate and control groups. Drotaverine was more effective at accelerating cervical dilation and resulted in a lower need for additional doses or oxytocin augmentation [6].

Detailed Pharmacological and Experimental Data

For a deeper comparative analysis, the following table outlines the fundamental pharmacological properties and experimental contexts of the two drugs.

Feature Drotaverine Hydrochloride This compound
Molecular Targets Phosphodiesterase-4 (PDE4); L-type voltage-dependent calcium channels (L-VDCC) [1] [3] [2]. Muscarinic acetylcholine receptors (CHRM) [5].
Primary Biological Effect Increases intracellular cAMP levels, leading to smooth muscle relaxation. Calcium channel blockade further inhibits muscle contraction [1] [3]. Blocks muscarinic receptors, resulting in anticholinergic effects and smooth muscle relaxation [4] [5].
Key Experimental/Clinical Context Acceleration of labor; alleviation of gastrointestinal and genitourinary smooth muscle spasms [1] [6]. Acceleration of labor; used as an anticholinergic antispasmodic and muscle relaxant [4] [6].
Reported Side Effects Found to be free from maternal and fetal side effects in a labor acceleration study [6]. "Fewer side effects" noted, though specific details were not listed in the available source [4].

Mechanisms of Action: A Visual Workflow

The therapeutic action of these drugs in accelerating labor is primarily through cervical smooth muscle relaxation. Their molecular pathways, however, are distinct, as illustrated below.

labor_acceleration Labor Established Labor Drotaverine Drotaverine HCl Labor->Drotaverine Valethamate This compound Labor->Valethamate PDE4 Inhibits PDE4 Drotaverine->PDE4 CalciumBlock Blocks L-type VDCC Drotaverine->CalciumBlock AchBlock Blocks Muscarinic Receptors Valethamate->AchBlock cAMP ↑ cAMP Levels PDE4->cAMP Relax1 Smooth Muscle Relaxation cAMP->Relax1 Outcome Improved Cervical Dilation Accelerated Labor Relax1->Outcome CalciumBlock->Relax1 Relax2 Smooth Muscle Relaxation AchBlock->Relax2 Relax2->Outcome

This diagram summarizes the primary pathways through which Drotaverine HCl (green) and this compound (red) ultimately lead to cervical smooth muscle relaxation and accelerated labor.

Interpretation of Findings for Professionals

  • Mechanism Superiority vs. Context: Drotaverine's dual mechanism (PDE4 inhibition and calcium channel blockade) may offer a more potent spasmolytic effect on the cervix compared to Valethamate's purely anticholinergic action. This is supported by the clinical data showing a more pronounced reduction in labor duration [6] [3] [2].
  • Consideration of Side Effects: While both drugs are reported to have few side effects [4] [6], their distinct mechanisms imply different adverse effect profiles. Anticholinergics like valethamate may cause typical side effects such as dry mouth and blurred vision, which are not associated with drotaverine.
  • Regulatory Status: It is important to note that Drotaverine is not approved by the FDA or European Medicines Agency [1], whereas This compound is a controlled substance in some territories [4]. This status is a critical factor in global drug development and clinical application strategies.

References

Valethamate bromide compared to hyoscine butylbromide

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Valethamate Bromide Hyoscine Butylbromide
Primary Clinical Use Acceleration of labor by improving cervical dilation [1] [2] [3] Treatment of abdominal cramping and pain; also used in diagnostic procedures [4] [5] [6]
Drug Class Anticholinergic, antispasmodic [1] [7] Anticholinergic, antispasmodic [4] [5] [8]
Molecular Target Muscarinic acetylcholine receptors (mAChRs) antagonist [9] [7] Muscarinic acetylcholine receptors M2/M3 antagonist [5] [8] [10]
Systemic Absorption Information not clearly available in search results Very low (Oral bioavailability <1%) [4] [5] [6]
Blood-Brain Barrier Information not clearly available in search results Does not penetrate [4] [6]
Key Clinical Context Obstetrics (Labor and delivery) [2] [3] Gastroenterology (GI spasms, cramps) [4] [8]

Detailed Clinical Efficacy and Data

Clinical studies provide concrete data on the efficacy of these drugs in their respective applications.

  • this compound in Labor Management Clinical trials have compared this compound against other agents to hasten cervical dilation and reduce the duration of labor.

    • Comparison with a Combination Therapy: One study compared this compound (Epidosin) in combination with hyoscine butylbromide (Buscopan) against camylofin dihydrochloride. The study found that the mean duration of the active phase of the first stage of labor was 181.46 ± 75.58 minutes for the valethamate-hyoscine combination, which was significantly longer than the 141.40 ± 55.41 minutes observed in the camylofin group [2].
    • Comparison with Drotaverine: Another study compared this compound directly with drotaverine. It concluded that while both drugs shortened the active phase of labor compared to a control group, the rate of cervical dilation was fastest in the drotaverine group [3].
  • Hyoscine Butylbromide in Abdominal Pain and Cramps Hyoscine butylbromide has a long-standing and well-documented history of use for gastrointestinal spasms.

    • Established Efficacy: A comprehensive review of the drug concluded that it is a valuable treatment for abdominal pain caused by cramping, with ten placebo-controlled studies supporting its benefits [4].
    • Mechanism Insights: Its effect is potent and specific. Research shows it potently blocks muscarinic M2 and M3 receptors on gastrointestinal smooth muscle, with its inhibitory effect being most pronounced in the lower gastrointestinal tract (colon) [8] [10].

The following diagram illustrates the core mechanism of action shared by both drugs, which underlies their therapeutic effects.

A Nerve Signal B Acetylcholine Release (Neurotransmitter) A->B C Muscarinic Receptor (on Smooth Muscle) B->C Binds to D Smooth Muscle Contraction (Spasm) C->D Stimulates E This compound /    Hyoscine Butylbromide E->C Antagonists Block

Guidance for Researchers

For researchers designing experiments or comparison studies, here are key considerations based on the available evidence:

  • For Obstetrics Research: this compound has historical use, but contemporary studies suggest other agents like drotaverine or camylofin dihydrochloride may show superior efficacy in accelerating labor [2] [3]. Future research could focus on head-to-head trials with these newer agents.
  • For Gastroenterology Research: Hyoscine butylbromide remains a gold-standard antispasmodic. Its well-defined pharmacology, low systemic absorption, and lack of central effects make it an excellent comparator for new GI spasmolytics [4] [8]. Experimental models can leverage its segment-specific efficacy within the GI tract [10].
  • Experimental Protocols: Key in-vitro methodologies from the search results include using isolated human gastrointestinal smooth muscle strips. Tissues are mounted in organ baths, and contractility is measured isometrically. Spasms can be induced chemically (e.g., with bethanechol or carbachol) or electrically (Electrical Field Stimulation). The inhibitory effect of the drug is then measured by the reduction in the Area Under the Curve (AUC) of muscle contractions [10].

References

Valethamate bromide Cochrane review evidence base

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison of Antispasmodics

The following table summarizes key findings from a 2020 systematic review and meta-analysis that assessed the effectiveness and safety of various antispasmodics, including valethamate bromide, used for labor augmentation in India [1].

Antispasmodic Agent Comparison & Effect on Cervical Dilatation Rate (CDR) Comparison & Effect on Duration of First Stage of Labor Key Safety Findings
This compound Reference agent -- Higher incidence of maternal transient tachycardia compared to some other agents [2] [1].
Camylofin CDR significantly higher vs. valethamate (+0.6 cm/h, 95% CI 0.4 to 0.9; p<0.0001) [1] No significant difference vs. valethamate [1] Tachycardia least reported with camylofin (2.07%) vs. other antispasmodics [1].
Drotaverine CDR not statistically different vs. camylofin (indirect comparison) [1] Duration not statistically different vs. camylofin (indirect comparison) [1] Maternal adverse effects were more frequently associated with valethamate than with drotaverine [2].
Hyoscine (20 mg) CDR significantly lower vs. camylofin (-0.5 cm/h, 95% CI 0.1 to 0.8; p=0.02) [1] Duration significantly longer vs. camylofin (+59.9 min, 95% CI 1.8 to 117.9; p=0.04) [1] --

Experimental Methodology Overview

For researchers, understanding the experimental design of the underlying studies is crucial. The 2020 meta-analysis included 39 randomized controlled trials (RCTs) and observational studies that met specific criteria [1].

  • Study Population: Women with term pregnancies (≥ 37 weeks) receiving an antispasmodic agent (or control) for labor augmentation. Studies involving women with obstetric or severe medical complications were excluded [1].
  • Interventions & Dosing: The reviewed studies used intramuscular or intravenous routes. The typical maximum doses were:
    • This compound: 8 mg, up to 3 doses [1].
    • Camylofin: 50 mg, maximum 1 dose [1].
    • Drotaverine Hydrochloride: 40 mg, up to 3 doses [1].
  • Outcome Measures: Primary effectiveness parameters were cervical dilatation rate (CDR) and duration of the first stage of labor. Safety was assessed via adverse events like maternal tachycardia, nausea, vomiting, and postpartum hemorrhage [1].
  • Statistical Analysis: A random-effects model was used to estimate mean differences and 95% confidence intervals for continuous outcomes due to clinical heterogeneity among the studies [1].

The flowchart below illustrates the study selection process for this systematic review.

A Records Identified through Database Searching (n=467) B Screening & Full-Text Assessment A->B C Eligible Studies Included in Meta-Analysis (n=39) B->C

Key Implications for Research and Development

The comparative data suggests several considerations for future R&D:

  • Efficacy Profile: While valethamate is effective, evidence indicates that camylofin and drotaverine may offer comparable or superior efficacy in accelerating labor [1].
  • Safety Profile: The higher incidence of maternal tachycardia with this compound is a notable differentiator [2] [1]. New drug development could focus on antispasmodics with improved cardiac safety profiles.
  • Research Gaps: The WHO identifies the use of antispasmodic agents as a key research priority [1]. More high-quality, multi-center RCTs directly comparing all major antispasmodics are needed to establish definitive clinical guidelines.

Conclusion

References

Valethamate bromide WHO essential medicines criteria

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Proposed Mechanism

The table below summarizes the core information for valethamate bromide.

Attribute Description
Generic Name This compound [1]
Therapeutic Role Anticholinergic & antispasmodic agent; investigated for labor augmentation by facilitating cervical dilation [2] [3]
Mechanism of Action Competitive antagonist of muscarinic acetylcholine receptors. This anticholinergic action inhibits acetylcholine, leading to relaxation of smooth muscle in organs like the cervix, gastrointestinal tract, and urinary bladder [3].

The following diagram illustrates its proposed mechanism of action for accelerating labor:

G Drug This compound Action Blocks Muscarinic Receptors (Anticholinergic Effect) Drug->Action Effect1 Reduces intensity & frequency of uterine contractions Action->Effect1 Effect2 Relaxes cervical smooth muscle Action->Effect2 Outcome Facilitates Cervical Dilation (Potentially Shortens Labor) Effect1->Outcome Effect2->Outcome

Efficacy and Safety Data from Clinical Studies

Evidence for this compound's use in labor augmentation is limited and conflicting. The table below summarizes key findings from available clinical trials.

Study Reference / Comparison Reported Efficacy Findings Reported Safety Findings
Sharma et al. (2001) [4] Drotaverine superior; significant reduction in active labor phase duration. Valethamate effect similar to control. Valethamate group had more adverse effects.
Madhu et al. (2009) [2] Valethamate less efficacious than Drotaverine. Valethamate associated with more side effects.
Kuruvila et al. (1992) & Yilmaz et al. (2009) [2] No significant effect on labor duration. Adverse events of moderate intensity recorded.
Conflicting Evidence [5] Some trials report efficacy in facilitating cervical dilation. Maternal tachycardia noted; argued to be manageable with benefits outweighing risks.

Experimental Methodologies in Clinical Trials

To help you evaluate the quality of the existing evidence, here is a summary of the methodologies used in these clinical trials:

  • Study Design: The primary evidence comes from randomized controlled trials (RCTs) comparing this compound against other treatments (like drotaverine hydrochloride) or a control group receiving no intervention [4].
  • Population: Studies typically involved healthy primigravidas (first-time mothers) with a term pregnancy (37-42 weeks), singleton fetus in vertex presentation, and in established labor with cervical dilation of 3-4 cm and adequate uterine contractions [4].
  • Intervention & Control: The experimental group received intramuscular injections of this compound (e.g., 8 mg), while control groups received a placebo, no drug, or an active comparator (e.g., drotaverine) [4].
  • Primary Outcome Measures: The most common efficacy endpoint was the duration of the active first stage of labor, measured from the point of drug administration until full cervical dilation (10 cm) [4]. Safety was assessed by monitoring and recording maternal and fetal adverse events.

The workflow of a typical clinical trial in this context is shown below:

G Start Patient Population: Primigravidas in Active Labor Step1 Randomization Start->Step1 Group1 Group 1: This compound (IM) Step1->Group1 Group2 Group 2: Control / Active Comparator Step1->Group2 Measure Outcome Measurement: Labor Duration, Cervical Dilation Rate, Adverse Events Group1->Measure Group2->Measure Analyze Data Analysis Measure->Analyze

Comparative Pharmacological Profile

This compound belongs to a class of spasmolytic drugs. The table below compares it with other agents used for similar obstetric purposes.

Drug Mechanism of Action Primary Obstetric Use
This compound Anticholinergic; muscarinic receptor antagonist [3]. Cervical dilation & labor acceleration (investigational) [2].
Drotaverine Hydrochloride Phosphodiesterase (PDE) inhibitor; increases cAMP/cGMP, causing direct smooth muscle relaxation [4] [6]. Cervical dilation & labor acceleration; some studies show superior efficacy and fewer side effects vs. valethamate [4].
Papaverine Non-selective phosphodiesterase (PDE) inhibitor [6]. Not a primary labor drug; used for vasodilation and other spasmodic conditions [6].

Regulatory and WHO Essential Medicines Status

  • Regulatory Status: this compound is not listed in major international pharmacopoeias like the Indian Pharmacopoeia, US, or UK reference texts [2]. It is also absent from reliable formularies like the British National Formulary [2].
  • WHO Essential Medicines List (EML): The drug is not included on the WHO Model Lists of Essential Medicines [7] [8]. An editorial in a pharmacological journal explicitly states that this compound does not satisfy the WHO criteria for selection as an essential medicine, citing a lack of convincing evidence for efficacy and safety [2].

Insights for Researchers and Developers

For professionals in drug development and scientific research, the case of this compound highlights several critical considerations:

  • Evidence Gap: The most significant barrier is the lack of robust, consistent clinical data from large, well-designed, multi-center trials. Existing studies are limited and show conflicting results [2] [5].
  • Safety Profile: While some clinicians argue that side effects like maternal tachycardia are manageable [5], the documented adverse events of moderate intensity require a more thorough investigation to definitively establish a positive risk-benefit ratio [2].
  • High-Quality Research Need: The scientific community has explicitly called for large-scale multicentric randomized controlled trials to resolve the debate over this drug's utility [5]. Conducting such studies is a prerequisite for any consideration in global treatment guidelines or the WHO EML.

References

Valethamate bromide cervical dilatation rate comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Labor Outcomes

The table below consolidates quantitative data from comparative studies, primarily focusing on primigravidae (first-time mothers) in active labor.

Study Parameter Drotaverine Hydrochloride Valethamate Bromide Control (No Drug) Remarks & Citations
Injection-Delivery Interval (min) 101.6 - 183.2 134.2 - 206.5 245 Significant reduction with Drotaverine [1] [2]
Rate of Cervical Dilatation (cm/hr) 1.97 - 3.0 1.45 - 2.4 1.9 Faster rate with Drotaverine [1] [3]
Duration of Active 1st Stage (hrs) 3.18 4.27 - Drotaverine shortens labor by ~1 hour [3]
Mean Doses Required 1.27 4.17 - Drotaverine required significantly fewer doses [2]
Common Side Effects Mild headache Transient maternal/fetal tachycardia, dry mouth, flushing - Valethamate has a higher incidence of anticholinergic side effects [1] [4]

Detailed Experimental Protocols

The credibility of the data above hinges on the rigorous methodologies used in the clinical trials. Here is a detailed breakdown of the common experimental protocol.

Study Population and Eligibility
  • Participants: The studies primarily enrolled low-risk primigravidas (first-time mothers) with a single fetus in a vertex presentation at term gestation (37-42 weeks) [5] [1].
  • Labor Status: Participants were in established active labor, typically defined as having regular uterine contractions and a cervical dilation of 3-4 cm at enrollment [5] [1] [2].
  • Exclusions: Women with pregnancy complications, medical conditions, or any indication for a Cesarean section were excluded [5] [4].
Intervention and Group Allocation
  • Randomization: Eligible women were randomly assigned to one of three groups: Drotaverine group, This compound group, or a Control/Placebo group [5] [1].
  • Drug Administration:
    • Drotaverine Hydrochloride: Typically administered as an intramuscular (IM) injection of 40 mg [5] [1].
    • This compound: Typically administered as an intramuscular (IM) injection of 8 mg [5] [4].
  • Dosing Schedule: The first injection was given at 4 cm cervical dilation, often followed by repeated doses hourly, for a maximum of three doses, until delivery [1].
  • Concurrent Procedures: Elective amniotomy (artificial rupture of membranes) was commonly performed upon study entry at 4 cm dilation to standardize management [1].
Primary Outcomes Measured

Researchers primarily tracked the following metrics to assess efficacy:

  • Injection-Delivery Interval: The time in minutes from the first drug administration to the delivery of the baby [1] [2].
  • Rate of Cervical Dilatation: The speed of dilation (in cm/hour) calculated during the active first stage of labor [1] [3].
  • Total Duration of Active First Stage: The time from the onset of the active phase (around 4 cm) until full cervical dilation (10 cm) [3].
Safety and Monitoring
  • Maternal and Fetal Monitoring: Researchers monitored for side effects and assessed fetal well-being [4].
  • Common Side Effects Documented:
    • This compound: Dryness of mouth, transient tachycardia (in both mother and fetus), and flushing due to its anticholinergic properties [1] [4].
    • Drotaverine Hydrochloride: Occasionally mild headache, with a generally favorable side effect profile [1].

This standardized workflow can be visualized as follows:

Key Conclusions for Researchers

  • Drotaverine is a Superior Agent: The data consistently shows that drotaverine hydrochloride is more effective than this compound in accelerating cervical dilation and shortening the active phase of labor, while requiring fewer administered doses [1] [2] [3].
  • Mechanism of Action: While both are antispasmodics, valethamate has neurotropic and musculotropic actions [5], whereas drotaverine is a potent musculotropic spasmolytic that acts directly on the cervix [5]. This fundamental difference may explain the variation in efficacy and side effects.
  • Safety Profile is a Deciding Factor: The more favorable side effect profile of drotaverine, lacking the significant anticholinergic effects of valethamate (like tachycardia and dry mouth), makes it a safer and more tolerable option for labor augmentation [1] [4].

References

Clinical Evidence on Labor Acceleration with Valethamate Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies investigating Valethamate Bromide's effect on labor duration.

Study Population & Design Reported Effect on First Stage of Labor Reported Effect on Second Stage of Labor Commonly Reported Side Effects
500 patients (250 primigravida & 250 multipara); observational study [1] Significant reduction: ~3.15 hrs (primigravida) & ~2.4 hrs (multipara) vs. control (9.3 hrs & 7.5 hrs) [1]. Information not specified. Dryness of mouth (4.4-8.4%), transient tachycardia (5.2-9.2%) [1].
143 patients (71 nulliparous & 72 multiparous); randomized controlled trial (2018) [2] No statistically significant difference in the duration from membrane rupture to the second stage [2]. Significant reduction in nulliparous women: 35 min vs. 42.5 min in control. No significant effect in multiparous women [2]. No significant difference in maternal tachycardia, dry mouth, flushing, headache, nausea, or vomiting vs. control [2].
Comparison with Drotavarine; referenced clinical trials [3] One study found it as effective as drotavarine, but the trial was unblinded and used inappropriate statistics. Another found it less efficacious than drotavarine with more side effects [3]. Information not specified. Recorded adverse events of moderate intensity; one study noted it had more side effects than drotavarine [3].

Experimental Protocols from Cited Studies

For researchers designing clinical trials, here are the methodologies employed in the key studies cited above.

  • Yilmaz et al. (2018) Protocol [2]:

    • Population: 200 pregnant women at 37-41 weeks gestation, in active labor with cervical dilatation of 6-7 cm.
    • Intervention: Administered 16 mg of this compound intramuscularly.
    • Control: No medication.
    • Outcomes Measured: Duration of the first and second stages of labor, time from membrane rupture to delivery, and incidence of maternal side effects (tachycardia, dry mouth, flushing, headache, nausea, vomiting).
  • Kuruvila et al. (1992) & Desai et al. (1984) Protocol [3] [1]:

    • Population: Patients with established labor (cervical dilatation approx. 3 cm) and uncomplicated pregnancies.
    • Intervention: Administered 8 mg/mL of this compound intramuscularly. One study used a maximum of three doses at 30-minute intervals [1].
    • Control: No drug for labor acceleration.
    • Outcomes Measured: Time to achieve full cervical dilation (10 cm), assessed by pelvic examination every 30 minutes. Side effects were noted on a partogram.

Proposed Mechanism of Action

This compound is classified as an anticholinergic and spasmolytic agent [4]. While the exact signaling pathway for its role in cervical dilation is not fully detailed in the available literature, its proposed mechanism can be summarized as follows:

G Drug This compound Action Anticholinergic & Musculotropic Action Drug->Action Target1 Blocks Acetylcholine at Muscarinic Receptors Action->Target1 Target2 Direct Relaxation of Smooth Muscle Action->Target2 Effect1 Reduces Cervical Spasm Target1->Effect1 Effect2 Promotes Cervical Ripening Target2->Effect2 Outcome Facilitated Cervical Dilation Effect1->Outcome Effect2->Outcome

The diagram illustrates the dual-action hypothesis: this compound acts as both an anticholinergic (blocking parasympathetic signals) and a direct smooth muscle relaxant, which together may reduce spasms in the cervix and promote ripening to facilitate dilation [1] [4].

Critical Analysis & Research Gaps

A critical viewpoint must be considered in any comprehensive analysis. A 2010 editorial highlights significant concerns:

  • Limited Global Recognition: this compound is not listed in well-established pharmacology textbooks from North America and the UK, nor in the British National Formulary. It is also not included in the Indian Pharmacopoeia, despite its widespread use in India [3].
  • Scant Evidence Base: A PubMed search yielded very few articles, with only a handful of clinical trials available. The existing trials have been criticized for being underpowered, unblinded, or using inappropriate statistical tests [3].
  • Safety and Efficacy Questions: The editorial concludes that the evidence for both efficacy and safety is inadequate and recommends against its use until more convincing data is available [3].

References

Valethamate bromide maternal fetal outcomes assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Maternal-Fetal Outcomes

The table below summarizes key findings from comparative clinical studies on Valethamate Bromide and Drotaverine Hydrochloride.

Parameter This compound Drotaverine Hydrochloride Remarks / Source
Rate of Cervical Dilation 1.084 cm/hr [1] 1.557 cm/hr [1] Drotaverine resulted in a significantly faster rate of dilation.
Duration of First Stage of Labor 279.85 min [1] 187.20 min [1] Drotaverine shortened the first stage more effectively. Another study found Valethamate shortened labor vs. placebo [2].
Vaginal Delivery Rate 69% [1] 81% [1] Higher rate of successful vaginal delivery with Drotaverine.
Common Maternal Adverse Effects Tachycardia, Dryness of mouth [1] [3] No significant adverse effects noted [1] Valethamate's anticholinergic effects cause side effects. Incidence of tachycardia: 3-9.2%; dry mouth: 4.4-8.4% [1] [3].
Fetal Adverse Effects Mild FHR variability reported [3] No significant adverse effects noted [1] One study noted transient FHR changes (15-20 bpm) with Valethamate [3].

Experimental Protocols and Methodologies

The comparative data is largely derived from a specific study design commonly used in this field. Here is a detailed breakdown of the protocol:

  • 1. Study Design: A prospective, randomized study was conducted to compare the two drugs in the management of the first stage of labor [1].
  • 2. Participant Selection:
    • Population: The study enrolled 200 primigravida women [1].
    • Inclusion Criteria: Participants were in the active phase of labor, with a singleton pregnancy in vertex presentation and no pregnancy complications [1] [4].
    • Ethics: Informed consent was obtained from all participants [4].
  • 3. Intervention:
    • Participants were randomly divided into two groups.
    • Group I (Drotaverine): Received 80 mg of Drotaverine Hydrochloride via intramuscular (IM) injection [1].
    • Group II (Valethamate): Received 8 mg of this compound via IM injection [1].
  • 4. Monitoring and Data Collection:
    • Primary Outcomes: The progress of labor was monitored by assessing the rate of cervical dilation (cm/hour) and the total duration of the first stage of labor (from admission until full cervical dilation) [1] [4].
    • Secondary Outcomes: Researchers also recorded the mode of delivery (vaginal vs. operative), and any maternal or fetal adverse effects were closely monitored [1].
  • 5. Data Analysis:
    • Statistical analysis was performed to compare the mean differences between the two groups for the measured parameters [1].

This workflow can be visualized as follows:

G Start Start: Study Initiation P1 Participant Selection (Primigravidas in active labor) Start->P1 P2 Randomization P1->P2 P3 Group I Drotaverine HCl 80 mg IM P2->P3 P4 Group II This compound 8 mg IM P2->P4 P5 Monitor: Cervical Dilation Rate Labor Duration Delivery Outcome Adverse Effects P3->P5 P4->P5 P6 Data Analysis & Statistical Comparison P5->P6 End End: Conclusion P6->End

Mechanisms of Action and Signaling Pathways

The two drugs facilitate cervical dilation through distinct pharmacological pathways, which explains their differing efficacy and side effect profiles.

  • This compound: This drug is classified as an anticholinergic and antispasmodic agent [5]. It acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5) [6]. By blocking these receptors in the cervical smooth muscle, it reduces muscle spasms and leads to relaxation, thereby promoting dilation. However, its non-selective antagonism of muscarinic receptors throughout the body is responsible for systemic side effects like tachycardia (increased heart rate) and dryness of the mouth [1] [3].

  • Drotaverine Hydrochloride: This drug is a papaverine congener and a direct phosphodiesterase-4 (PDE-4) inhibitor [7]. Its mechanism involves increasing the intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to smooth muscle relaxation in the cervix, which reduces resistance and allows for faster dilation. As its action is more targeted to the enzyme in smooth muscle, it is not associated with the typical anticholinergic side effects seen with Valethamate [1].

The different signaling pathways are illustrated below:

G A This compound B Blocks Muscarinic Receptors A->B C Inhibits Acetylcholine Signaling B->C D Cervical Smooth Muscle Relaxation & Dilation C->D E Side Effects: Tachycardia, Dry Mouth C->E F Drotaverine HCl G Inhibits PDE-4 Enzyme F->G H Increased intracellular cAMP levels G->H I Cervical Smooth Muscle Relaxation & Dilation H->I

Critical Assessment for Research and Development

For drug development professionals, a critical view of the existing evidence is crucial:

  • Efficacy and Safety Profile: The available head-to-head data consistently positions drotaverine as a more effective and safer option for labor augmentation due to its targeted mechanism and lack of significant anticholinergic side effects [1] [4].
  • Questions on Evidence Base: The use of this compound is prevalent in some regions, but its evidence base has been questioned. A 2010 editorial highlights that it is not listed in major international pharmacopoeias (like the Indian Pharmacopoeia, US, or UK references) and that the total quantity of robust clinical trial data from indexed journals is very limited [8]. The same source critiques that some positive studies may be "unblinded, underpowered trial[s] which has used inappropriate statistical tests" [8].
  • Regulatory Status: This lack of robust evidence has led to recommendations that this compound should not be used in pregnant women until convincing evidence of efficacy and safety is established [8].

References

×

Hydrogen Bond Acceptor Count

3

Exact Mass

385.16164 Da

Monoisotopic Mass

385.16164 Da

Heavy Atom Count

23

Melting Point

101.5 °C

UNII

6XFR940M2A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-22-2

Wikipedia

Valethamate bromide

Dates

Last modified: 08-15-2023

A randomised controlled study comparing valethamate bromide and placebo in shortening the duration of active labour

B Köstü, G Kiran, Ö Ercan, M Bakacak, M S Bostanci, D Arikan, Ö Özdemir
PMID: 26291425   DOI: 10.3109/01443615.2015.1041883

Abstract

The aim of this study is to compare the efficacy and safety of valethamate bromide and placebo against placebo in shortening the duration of active labour. A prospective randomised trial of 158 low-risk women in spontaneous labour was conducted. After evaluation of the patients according to exclusion criteria 30 women were given valethamate bromide (Group 1) and 32 women were given placebo (Group 2). Labour duration was the main outcome measure. The duration of the active phase after starting the treatment was similar in the two groups at 225 and 219 min, respectively. However, differences were not significant between the 2 groups. Side effects such as tachycardia, flushing of the face and dryness of mouth were noted with valethamate bromide administration. In conclusion, valethamate bromide did not significantly shortened the duration of active labour in nulliparous women with a singleton pregnancy at term.


Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle

N George, P J Shiny, J Miriam, C A Nancy, K R Dhanasekar, J Peedicayil
PMID: 20085574   DOI: 10.1111/j.1474-8673.2009.00447.x

Abstract

This study investigated whether four anticholinergics which are not clinically used for relaxing the urinary bladder detrusor muscle inhibit the contraction of isolated caprine (goat) detrusor muscle: cyclopentolate (100 nm), homatropine (5 microm), ipratropium (500 nm) and valethamate (1 microm). The effects of these anticholinergics were compared with tolterodine (3 microm), an anticholinergic clinically used for relaxing the detrusor muscle. The inhibitory effect of each of these five anticholinergics was studied on six strips of caprine detrusor muscle made to contract with 100 mum acetylcholine (ACh) by determining the percent inhibition of height of contraction and the area under the contractile curve (AUC). It was found that all five anticholinergics inhibited the ACh-induced contraction of the caprine detrusor and that this inhibition was reversed by raising the concentration of ACh. Hence, these four anticholinergics, like tolterodine, may be useful in managing clinical conditions that require relaxation of the detrusor muscle.


Meperidine versus valethamate bromide in shortening the duration of active labor

Bulent Yilmaz, Cavit Kart, Sefa Kelekci, Umut Gokturk, Necdet Sut, Nurten Tarlan, Leyla Mollamahmutoglu
PMID: 19664769   DOI: 10.1016/j.ijgo.2009.06.021

Abstract

To compare the efficacy and safety of meperidine hydrochloride and valethamate bromide against placebo in shortening the duration of active labor.
We randomly assigned 160 nulliparous women with a singleton pregnancy at term who needed induction of labor to one of 3 treatments: 50 mg of meperidine (n=53), 16 mg of valethamate bromide (n=53), or a normal saline solution as placebo (n=54). All medications were given by slow intravenous infusion. Labor duration was the main outcome measure.
The intervals between infusion and complete cervical dilation and between infusion and delivery were significantly reduced (P<0.001 and P<0.01) in the meperidine group (103.0+/-64.5 minutes and 119.8+/-70.2 minutes), in contrast to the placebo group (173.9+/-74.8 minutes and 192.2+/-82.8 minutes). However, differences were not significant between the 2 treatment groups (139.6+/-63.1 minutes and 160.6+/-71.9 minutes), or between the valethamate bromide and the placebo group.
Meperidine, but not valethamate bromide, significantly shortened the duration of active labor in nulliparous women with a singleton pregnancy at term.


A randomised controlled study comparing Drotaverine hydrochloride and Valethamate bromide in the augmentation of labour

Chendrimada Madhu, Suvarna Mahavarkar, Sudhir Bhave
PMID: 19644697   DOI: 10.1007/s00404-009-1188-8

Abstract

Cervical dilatation is a poorly understood process. Various drugs have been used to facilitate this process and reduce the duration of labour and thereby reduce feto-maternal complications. The present study is an attempt to compare and evaluate the efficacy of Drotaverine hydrochloride and Valethamate bromide in the process of cervical dilatation and labour augmentation.
A prospective randomised trial of 146 low-risk women in spontaneous labour was conducted. 49 women were given Drotaverine (Group 1), 49 women were given Valethamate (Group 2) and 48 women were given placebo (Group 3). At 4 cm of cervical dilatation, elective amniotomy was done and the injection was given intramuscularly, and repeated every hour for a maximum of three doses.
There was a statistically significant difference in the mean injection-delivery times (time from first injection to delivery of the baby), which was 183.2 min (SD 78.8) in the Drotaverine group compared to 206.5 min (SD 69.7) in the Valethamate group, and 245 min (SD 70.9) in the control group. The mean cervical dilatation rate (cm/h) was 3 (SD 1.4), 2.4 (SD 0.9) and 1.9 (SD 0.6) in groups 1, 2 and 3, respectively, and these differences were statistically significant. There were no statistically significant differences in the duration of second and third stage of labour. Transient side effects such as foeto-maternal tachycardia, flushing of the face and dryness of mouth were noted with Valethamate. A few patients complained of headache in the Drotaverine group.
Both Drotaverine and Valethamate appear to significantly help cervical dilatation and augment first stage of labour. But, Drotaverine is superior to Valethamate with fewer side effects.


Accessibility and potency of uterotonic drugs purchased by simulated clients in four districts in India

Cynthia Stanton, Deepak Nitya Nand, Alissa Koski, Ellie Mirzabagi, Steve Brooke, Breanne Grady, Luke C Mullany
PMID: 25392131   DOI: 10.1186/s12884-014-0386-y

Abstract

Surveillance of drug quality for antibiotics, antiretrovirals, antimalarials and vaccines is better established than surveillance for maternal health drugs in low-income countries, particularly uterotonic drugs for the prevention and treatment of postpartum hemorrhage. The objectives of this study are to: assess private sector accessibility of four drugs used for uterotonic purposes (oxytocin, methylergometrine, misoprostol, valethamate bromide); and to assess potency of oxytocin and methylergometrine ampoules purchased by simulated clients.
The study was conducted in Hassan and Bagalkot districts in Karnataka state and Agra and Gorakhpur districts in Uttar Pradesh state. A sample of 877 private pharmacies was selected (using a stratified, systematic sampling with random start), among which 847 were successfully visited. The target sample size for assessment of accessibility was 50 pharmacies per drug, per district. The target sample size for potency assessment was 100 purchases each of oxytocin and methylergometrine across all districts. Successful drug purchases varied by state.
In Agra and Gorakhpur, 90%-100% of visits for each of the drugs resulted in a purchase. In Bagalkot and Hassan, only 29%-52% of visits for each drug resulted in a purchase. Regarding potency, the percent of active pharmaceutical ingredient was assessed using United States Pharmacopeia monograph #33 for both drugs; 193 and 188 ampoules of oxytocin and methylergometrine, respectively, were assessed. The percent of oxytocin ampoules outside manufacturer specification ranged from 33%-40% in Karnataka and from 22%-50% in Uttar Pradesh. In Bagalkot and Hassan, 96% and 100% of the methylergometrine ampoules were outside manufacturer specification, respectively. In Agra and Gorakhpur, 54% and 44% were outside manufacturer specification, respectively.
Private sector accessibility of uterotonic drugs in study districts in Karnataka warrants attention. Most importantly, interventions to assure quality oxytocin and particularly methylergometrine are needed in study districts in both states.


NEW AND NONOFFICIAL Drugs: valethamate bromide


PMID: 13664527   DOI:

Abstract




Observations on the symptomatic treatment of porphyria with valethamate bromide

R G KIGER
PMID: 14455867   DOI: 10.1097/00007611-196202000-00012

Abstract




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H WILKE
PMID: 13551739   DOI:

Abstract




[Effects of a new spasmolytic, epidosin, in obstretrics]

W SCHMIDT
PMID: 13440464   DOI:

Abstract




[Experiences with muscle relaxant epidosin in obstetrics]

H U BECK
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Abstract




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